molecular formula C23H26NO3P B182314 Diethyl 4-(diphenylamino)benzylphosphonate CAS No. 126150-12-7

Diethyl 4-(diphenylamino)benzylphosphonate

Cat. No.: B182314
CAS No.: 126150-12-7
M. Wt: 395.4 g/mol
InChI Key: YRQDRLMUWHVRBL-UHFFFAOYSA-N
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Description

Diethyl 4-(diphenylamino)benzylphosphonate is a useful research compound. Its molecular formula is C23H26NO3P and its molecular weight is 395.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(diethoxyphosphorylmethyl)-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26NO3P/c1-3-26-28(25,27-4-2)19-20-15-17-23(18-16-20)24(21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-18H,3-4,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQDRLMUWHVRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438756
Record name Diethyl {[4-(diphenylamino)phenyl]methyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126150-12-7
Record name Diethyl {[4-(diphenylamino)phenyl]methyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 4-(diphenylamino)benzylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for diethyl 4-(diphenylamino)benzylphosphonate, a compound of interest in various research and development sectors. The synthesis is a two-step process commencing with the formylation of triphenylamine to yield the intermediate, 4-(diphenylamino)benzaldehyde, followed by a phosphonylation reaction to produce the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

I. Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the Vilsmeier-Haack formylation of triphenylamine to introduce a formyl group at the para position of one of the phenyl rings, yielding 4-(diphenylamino)benzaldehyde. The second step is the addition of diethyl phosphite to the aldehyde intermediate, which can be accomplished through a Pudovik-type reaction, to form the target phosphonate ester.

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Synthesis_Pathway Triphenylamine Triphenylamine Intermediate 4-(Diphenylamino)benzaldehyde Triphenylamine->Intermediate Vilsmeier-Haack Reaction (POCl₃, DMF) FinalProduct This compound Intermediate->FinalProduct Pudovik Reaction (HP(O)(OEt)₂, Catalyst)

Caption: Overall synthesis pathway for this compound.

II. Step 1: Synthesis of 4-(Diphenylamino)benzaldehyde

The initial step of the synthesis involves the formylation of triphenylamine. The Vilsmeier-Haack reaction is a widely used and effective method for this transformation. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

  • Triphenylamine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Water

  • Ethanol

Procedure:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve triphenylamine in DMF.

  • Cool the mixture in an ice-water bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to 90-100 °C and maintain this temperature for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base, such as a sodium hydroxide solution, until a precipitate forms.

  • Collect the precipitate by filtration and wash it thoroughly with water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 4-(diphenylamino)benzaldehyde.

Quantitative Data for 4-(Diphenylamino)benzaldehyde
PropertyValue
Molecular Formula C₁₉H₁₅NO
Molecular Weight 273.33 g/mol
Appearance Pale yellow solid
Melting Point 129-133 °C
Yield Typically in the range of 70-90%

III. Step 2: Synthesis of this compound

The second and final step is the conversion of 4-(diphenylamino)benzaldehyde to the target compound, this compound. This is achieved through the addition of diethyl phosphite to the aldehyde. This type of reaction, often referred to as a Pudovik reaction or a hydrophosphonylation, can be catalyzed by a variety of Lewis acids or bases. A solvent-free approach under microwave irradiation has also been shown to be effective for similar reactions and represents a green chemistry alternative.

Experimental Protocol: Pudovik-type Reaction

Materials:

  • 4-(Diphenylamino)benzaldehyde

  • Diethyl phosphite

  • Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂, Mg(ClO₄)₂) or a base catalyst (e.g., triethylamine, DBU)

  • Anhydrous solvent (e.g., THF, Dichloromethane), if not solvent-free

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-(diphenylamino)benzaldehyde in an anhydrous solvent, add an equimolar amount of diethyl phosphite.

  • Add a catalytic amount of the chosen Lewis acid or base.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.

  • Alternatively, for a solvent-free approach, mix the aldehyde, diethyl phosphite, and a suitable catalyst and irradiate the mixture in a microwave reactor.

  • Once the reaction is complete, quench the reaction if necessary (e.g., by adding water if an acid or base catalyst is used).

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Quantitative Data for this compound
PropertyValue
CAS Number 126150-12-7
Molecular Formula C₂₃H₂₆NO₃P
Molecular Weight 395.43 g/mol
Appearance Solid
Melting Point 82-84 °C[1]
Yield Dependent on reaction conditions

IV. Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described above.

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Vilsmeier_Haack_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Triphenylamine in DMF B Cool in Ice Bath A->B C Add POCl₃ Dropwise B->C D Heat to 90-100 °C C->D E Monitor by TLC D->E F Cool and Pour onto Ice E->F G Neutralize and Precipitate F->G H Filter and Wash G->H I Recrystallize H->I

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

dot

Pudovik_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Mix Aldehyde and Diethyl Phosphite B Add Catalyst A->B C Stir/Heat or Microwave Irradiation B->C D Monitor by TLC C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Column Chromatography G->H

Caption: Experimental workflow for the Pudovik-type reaction.

V. Conclusion

The synthesis of this compound is a straightforward two-step process that can be readily implemented in a laboratory setting. The Vilsmeier-Haack formylation of triphenylamine provides the key aldehyde intermediate, which is then converted to the final product via a Pudovik-type reaction with diethyl phosphite. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working on the synthesis and application of this and related compounds. Further optimization of the phosphonylation step, particularly regarding the choice of catalyst and reaction conditions, may lead to improved yields and simplified purification procedures.

References

An In-depth Technical Guide to Diethyl 4-(diphenylamino)benzylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-(diphenylamino)benzylphosphonate is an organophosphorus compound belonging to the class of benzylphosphonates. This guide provides a comprehensive overview of its physicochemical properties, available experimental protocols for related compounds, and a summary of the biological activities observed in the broader class of benzylphosphonates. Due to the limited availability of public data specifically for this compound, this document also includes comparative data for the parent compound, diethyl benzylphosphonate, to provide a contextual baseline for its expected characteristics.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. For comparative purposes, the properties of the unsubstituted diethyl benzylphosphonate are also included.

PropertyThis compoundDiethyl benzylphosphonate (for comparison)
Molecular Formula C23H26NO3PC11H17O3P[1][2]
Molecular Weight 395.43 g/mol 228.22 g/mol [1]
Melting Point 82-84 °CNot applicable (liquid at room temperature)
Boiling Point Data not available106-108 °C at 1 mmHg[3]
Density 1.163 ± 0.06 g/cm³ (at 20°C)1.095 g/mL at 25 °C[3]
Refractive Index Data not availablen20/D 1.497[3]
Solubility Data not availableInsoluble in water.

Synthesis and Characterization

A plausible synthetic route for this compound would involve the reaction of 4-(diphenylamino)benzyl chloride or bromide with triethyl phosphite. The general workflow for such a synthesis is depicted below.

Synthesis_Workflow Reactant1 4-(Diphenylamino)benzyl halide Reaction Michaelis-Arbuzov Reaction Reactant1->Reaction Reactant2 Triethyl phosphite Reactant2->Reaction Product This compound Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the synthesis of this compound.

General Experimental Protocol for Benzylphosphonate Synthesis (by Analogy)

The following is a generalized protocol for the synthesis of diethyl benzylphosphonate, which can be adapted for the synthesis of the title compound.

Materials:

  • Benzylphosphonic acid[4]

  • Triethyl orthoacetate[4]

  • Hexanes

  • Ethyl acetate

Procedure:

  • A mixture of benzylphosphonic acid (1 mmol) and triethyl orthoacetate (30 mmol) is heated at 90 °C overnight.[4]

  • The reaction progress is monitored by ³¹P NMR spectroscopy.[4]

  • Upon completion, the excess triethyl orthoacetate is removed by evaporation under reduced pressure.[4]

  • The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[4]

Spectral Data

Specific spectral data (¹H NMR, ¹³C NMR, ³¹P NMR, IR, and Mass Spectrometry) for this compound are not available in the public domain. However, representative spectral data for the unsubstituted diethyl benzylphosphonate are provided for reference.

¹H NMR (DMSO-d6, 400 MHz): δ 7.39–7.14 (m, 5H), 3.94 (dq, JH-P = 7.9, JH-H = 7.0, 4H), 3.21 (d, JH-P = 21.6 Hz, 2H), 1.16 (t, JH-H = 7.0 Hz, 6H).

¹³C NMR (DMSO-d6, 101 MHz): δ 132.3 (d, JC-P = 9.0 Hz), 129.7 (d, JC-P = 6.6 Hz), 128.2 (d, JC-P = 3.0 Hz), 126.4 (d, JC-P = 3.4 Hz), 61.3 (d, JC-P = 6.5 Hz), 32.3 (d, JC-P = 135.1 Hz), 16.1 (d, JC-P = 5.8 Hz).

³¹P NMR (DMSO-d6, 162 MHz): δ 26.5.

IR Spectrum (Neat): Key absorptions for diethyl benzylphosphonate are expected for P=O, P-O-C, and C-H bonds.

Mass Spectrometry (EI): The mass spectrum of diethyl benzylphosphonate shows a molecular ion peak corresponding to its molecular weight.

Biological Activity and Potential Mechanism of Action

While no specific biological studies on this compound have been identified, the broader class of diethyl benzylphosphonate derivatives has been investigated for various biological activities.

Notably, several substituted diethyl benzylphosphonates have demonstrated significant antimicrobial activity, particularly against strains of Escherichia coli.[5] The proposed mechanism of action for some of these compounds involves the induction of high oxidative stress within bacterial cells, leading to damage and modification of bacterial DNA.[6] This is supported by studies showing changes in DNA topology and susceptibility to enzymes that recognize oxidized DNA bases.[4]

Antimicrobial_MoA Compound Substituted Diethyl Benzylphosphonate Cell Bacterial Cell Compound->Cell OxidativeStress Induction of Oxidative Stress Cell->OxidativeStress DNA_Damage Bacterial DNA Damage & Modification OxidativeStress->DNA_Damage CellDeath Cell Death DNA_Damage->CellDeath

Caption: Proposed mechanism of antimicrobial action for some benzylphosphonates.

Furthermore, other studies have explored the role of benzylphosphonate derivatives as enzyme inhibitors. For instance, certain analogues have been investigated as inhibitors of lipoprotein lipase.[7] The diphenylamino moiety in the title compound may confer specific interactions with biological targets, a hypothesis that warrants further investigation.

Conclusion

This compound is a molecule of interest with defined physicochemical properties. While specific experimental data for its synthesis and detailed spectral and biological characterization are currently limited in the public domain, this guide provides a framework for its potential synthesis, characterization, and likely areas of biological activity based on related compounds. Further research is needed to fully elucidate the properties and potential applications of this specific compound in drug development and other scientific fields. Professionals in the field are encouraged to use the provided information as a foundation for further investigation into this and related molecules.

References

Diethyl 4-(diphenylamino)benzylphosphonate CAS number 126150-12-7

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 126150-12-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 4-(diphenylamino)benzylphosphonate, a phosphonate ester of significant interest in organic synthesis and potentially in the development of novel therapeutic agents. This document details the compound's physicochemical properties, provides a putative multi-step synthesis protocol based on established chemical transformations, and explores its potential biological activities and mechanism of action by drawing parallels with structurally related compounds. The information is presented to be a valuable resource for researchers in medicinal chemistry, materials science, and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 126150-12-7N/A
Molecular Formula C23H26NO3PN/A
Molecular Weight 395.43 g/mol N/A
Melting Point 82-84 °CN/A
Density 1.163 g/cm³N/A
Appearance White solid (predicted)N/A
Solubility Soluble in methanolN/A

Synthesis and Experimental Protocols

Step 1: Synthesis of 4-(Diphenylamino)benzaldehyde

This step involves the formylation of triphenylamine using the Vilsmeier-Haack reaction.

Experimental Protocol:

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl3) dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0 °C.

  • After the addition is complete, add triphenylamine to the mixture.

  • Gradually warm the reaction mixture to 70-100 °C and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the mixture with a suitable base, such as sodium hydroxide or sodium acetate solution, to a pH of 7.

  • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 4-(diphenylamino)benzaldehyde by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol to yield a solid product.

Step 2: Synthesis of (4-(Diphenylamino)phenyl)methanol

This step involves the reduction of the aldehyde functional group of 4-(diphenylamino)benzaldehyde to a primary alcohol.

Experimental Protocol:

  • Dissolve 4-(diphenylamino)benzaldehyde in a suitable solvent, such as methanol, ethanol, or a mixture of tetrahydrofuran (THF) and methanol.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH4), in small portions to the stirred solution.[1][2]

  • Continue stirring the reaction mixture at 0 °C for a specified time and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) to decompose the excess NaBH4 and the borate ester complex.[3]

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-(diphenylamino)phenyl)methanol.

  • If necessary, the product can be further purified by column chromatography.

Step 3: Synthesis of 4-(Diphenylamino)benzyl Bromide

This step involves the conversion of the benzyl alcohol to the corresponding benzyl bromide.

Experimental Protocol:

  • Dissolve (4-(diphenylamino)phenyl)methanol in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a brominating agent, such as phosphorus tribromide (PBr3), dropwise to the stirred solution.[4][5]

  • Stir the reaction at 0 °C for an hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice water.

  • Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude 4-(diphenylamino)benzyl bromide. This intermediate is often used in the next step without further purification due to its potential lability.

Step 4: Synthesis of this compound

The final step is the Michaelis-Arbuzov reaction, which forms the carbon-phosphorus bond.[6][7][8][9]

Experimental Protocol:

  • In a reaction vessel equipped with a condenser, place the crude 4-(diphenylamino)benzyl bromide.

  • Add an excess of triethyl phosphite to the vessel.

  • Heat the reaction mixture, typically to a temperature between 120-160 °C, and maintain it for several hours.[8] The reaction is often run neat (without solvent).

  • Monitor the formation of the product by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

  • The resulting crude this compound can be purified by column chromatography on silica gel to yield the final product.

G A Triphenylamine B 4-(Diphenylamino)benzaldehyde A->B Vilsmeier-Haack Reaction (POCl3, DMF) C (4-(Diphenylamino)phenyl)methanol B->C Reduction (NaBH4, MeOH) D 4-(Diphenylamino)benzyl Bromide C->D Bromination (PBr3, DCM) E This compound D->E Michaelis-Arbuzov Reaction (P(OEt)3, Heat) G cluster_cell Bacterial Cell A This compound B Increased Reactive Oxygen Species (ROS) A->B Cellular Interaction C Oxidative Stress B->C D DNA Damage C->D E Cell Death D->E

References

An In-depth Technical Guide to Diethyl 4-(diphenylamino)benzylphosphonate: Molecular Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

Diethyl 4-(diphenylamino)benzylphosphonate is an organic compound featuring a central benzene ring substituted at the 1 and 4 positions. A diethyl phosphonate group is attached via a methylene bridge to one side of the ring, while a bulky, electron-donating diphenylamino group is situated at the para position. This molecular architecture suggests potential applications in materials science where charge-transfer properties are of interest.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 126150-12-7[1]
Molecular Formula C₂₃H₂₆NO₃P[1]
Molecular Weight 395.43 g/mol [1]
Melting Point 82-84 °C[1]
Appearance Not specified (likely a solid at room temperature)
Solubility Not specified
Density 1.163 ± 0.06 g/cm³ (predicted)[1]

Proposed Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature. However, a logical and efficient synthesis can be proposed based on well-established organophosphorus chemistry, primarily involving the Michaelis-Arbuzov reaction. The proposed pathway begins with the synthesis of the key precursor, 4-(diphenylamino)benzyl alcohol.

Synthetic Pathway Proposed Synthesis of this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Halogenation cluster_2 Step 3: Michaelis-Arbuzov Reaction 4-(diphenylamino)benzaldehyde 4-(diphenylamino)benzaldehyde 4-(diphenylamino)benzyl_alcohol 4-(diphenylamino)benzyl_alcohol 4-(diphenylamino)benzaldehyde->4-(diphenylamino)benzyl_alcohol Reduction (e.g., NaBH₄, Ethanol) 4-(diphenylamino)benzyl_halide 4-(diphenylamino)benzyl_halide 4-(diphenylamino)benzyl_alcohol->4-(diphenylamino)benzyl_halide Halogenation (e.g., SOCl₂, PBr₃) Target_Compound This compound 4-(diphenylamino)benzyl_halide->Target_Compound Reaction with P(OEt)₃

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed, representative protocols for the proposed synthetic pathway.

Step 1: Synthesis of 4-(diphenylamino)benzyl alcohol

This procedure is based on the standard reduction of an aldehyde to an alcohol.

  • Reaction Setup: To a solution of 4-(diphenylamino)benzaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask, add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise at 0 °C with stirring.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Pour the reaction mixture into dilute hydrochloric acid and extract with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 4-(diphenylamino)benzyl alcohol.[2]

Step 2: Synthesis of 4-(diphenylamino)benzyl halide (Chloride or Bromide)

The conversion of the benzyl alcohol to a benzyl halide is a crucial step to enable the subsequent phosphonylation.

  • For Benzyl Chloride:

    • Reaction Setup: Dissolve 4-(diphenylamino)benzyl alcohol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether in a flask equipped with a reflux condenser and a gas outlet.

    • Reaction Execution: Slowly add thionyl chloride (SOCl₂) (1.1-1.5 eq) to the solution at 0 °C. After the addition, the mixture is typically stirred at room temperature or gently refluxed until the reaction is complete.

    • Work-up: The reaction is quenched by carefully pouring it into ice water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, and concentrated in vacuo to yield 4-(diphenylamino)benzyl chloride.

  • For Benzyl Bromide:

    • Reaction Setup: In a similar setup, dissolve the alcohol in an anhydrous solvent.

    • Reaction Execution: Add phosphorus tribromide (PBr₃) (0.4-0.5 eq) dropwise at 0 °C. The reaction is then stirred at room temperature until completion.

    • Work-up: The work-up procedure is similar to that for the chloride.

Step 3: Synthesis of this compound via Michaelis-Arbuzov Reaction

This final step involves the formation of the carbon-phosphorus bond.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place the 4-(diphenylamino)benzyl halide (1.0 eq).

  • Reaction Execution: Add an excess of triethyl phosphite (P(OEt)₃) (typically 1.5-3.0 eq), which often serves as both reactant and solvent. Heat the mixture to reflux (around 150-160 °C) for several hours. The progress of the reaction can be monitored by TLC or ³¹P NMR spectroscopy. A Lewis acid catalyst, such as zinc iodide (ZnI₂), can be added to facilitate the reaction at a lower temperature (e.g., 66-75 °C).

  • Work-up and Purification: After the reaction is complete, the excess triethyl phosphite is removed by vacuum distillation. The resulting crude product is then purified, typically by column chromatography on silica gel, to afford the final product, this compound.

Spectroscopic and Analytical Data

As of the latest literature search, detailed spectroscopic data such as ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and mass spectrometry for this compound have not been published. For researchers synthesizing this compound, the following are expected characteristic signals:

  • ¹H NMR: Signals corresponding to the aromatic protons of the diphenylamino and benzyl groups, a characteristic doublet for the methylene (CH₂) protons adjacent to the phosphorus atom, and the ethoxy protons of the phosphonate group (a quartet and a triplet).

  • ¹³C NMR: Resonances for all unique carbon atoms in the aromatic rings, the methylene bridge, and the ethoxy groups.

  • ³¹P NMR: A single resonance in the phosphonate region.

  • IR Spectroscopy: Characteristic bands for P=O, P-O-C, and C-N stretching vibrations, as well as aromatic C-H and C=C bands.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.

Potential Applications and Signaling Pathways

While specific biological signaling pathways involving this compound have not been elucidated, its structural motifs suggest potential areas of investigation. The diphenylamino group is a known electron donor and is found in various functional materials. Phosphonates are recognized for their ability to mimic phosphates and can act as enzyme inhibitors or haptens for catalytic antibodies.

The mention of this compound in the context of organic electroluminescent devices suggests its primary application is in materials science. The workflow for its potential use in such a device is illustrated below.

OLED_Workflow Conceptual Workflow for Application in OLEDs Synthesis Synthesis of Phosphonate Purification Purification and Characterization Synthesis->Purification Device_Fabrication Device Fabrication (e.g., as a host or dopant in the emissive layer) Purification->Device_Fabrication Performance_Testing Electroluminescence Performance Testing Device_Fabrication->Performance_Testing Analysis Data Analysis (Efficiency, Lifetime, etc.) Performance_Testing->Analysis

Caption: Conceptual workflow for utilizing the phosphonate in OLEDs.

Conclusion

This compound is a compound with potential utility in materials science. While a dedicated body of literature on its synthesis and properties is currently lacking, this guide provides a robust, proposed synthetic route and outlines the necessary characterization steps. Researchers and professionals in drug development and materials science can use this information as a foundational resource for the synthesis and further investigation of this and related phosphonate compounds.

References

role of the diphenylamino group in benzylphosphonates

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Role of the Diphenylamino Group in Benzylphosphonates

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylphosphonates are a significant class of organophosphorus compounds, recognized for their diverse biological activities, particularly as enzyme inhibitors and anticancer agents. The incorporation of various substituents onto the benzylphosphonate scaffold allows for the fine-tuning of their pharmacological profiles. This technical guide focuses on the specific role of the diphenylamino (DPA) moiety when integrated into benzylphosphonate structures. We will explore how the DPA group's inherent physicochemical properties—such as lipophilicity, steric bulk, and antioxidant capacity—modulate the bioactivity, target interaction, and pharmacokinetic properties of the parent molecule. This document synthesizes data from existing literature to provide a comprehensive overview, including synthetic protocols, quantitative activity data, and visual models of relevant pathways and workflows to guide future research and drug development efforts.

Introduction: The Benzylphosphonate Scaffold and the Diphenylamino Moiety

The benzylphosphonate framework is a cornerstone in medicinal chemistry, with the phosphonate group acting as a stable phosphate mimic, capable of interacting with a variety of biological targets. Its derivatives have shown promise in numerous therapeutic areas.[1] The diphenylamino (DPA) group, consisting of a secondary amine attached to two phenyl rings, is also a well-established pharmacophore. It is known for its antioxidant properties and its presence in various bioactive compounds, including kinase inhibitors.[2][3][4]

When combined, the DPA-benzylphosphonate scaffold presents a molecule with potentially synergistic or enhanced biological effects. This guide aims to deconstruct the contributions of the DPA group to the overall profile of these hybrid molecules.

Physicochemical and Pharmacological Roles of the Diphenylamino Group

The influence of the DPA moiety on a benzylphosphonate molecule can be categorized into several key areas:

Modulation of Lipophilicity

Lipophilicity, often measured as the partition coefficient (logP), is a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[5][6]

  • Increased Lipophilicity: The two phenyl rings of the DPA group significantly increase the molecule's nonpolar surface area, thereby raising its lipophilicity.[7]

  • Impact on Pharmacokinetics:

    • Absorption: Enhanced lipophilicity can improve a drug's ability to cross lipid-rich biological membranes, such as the intestinal wall, potentially increasing oral bioavailability.[8]

    • Distribution: Higher lipophilicity may lead to greater distribution into fatty tissues and can be crucial for crossing the blood-brain barrier.

    • Target Affinity: For targets with hydrophobic binding pockets, the DPA group can form favorable van der Waals and π-stacking interactions, increasing binding affinity and potency.[]

    • Challenges: Excessively high lipophilicity can lead to poor aqueous solubility, rapid metabolism, and potential off-target toxicity.[7] A balance is crucial for optimal drug performance.

Steric and Conformational Influence

The DPA group is sterically bulky. This size and three-dimensional shape can profoundly influence how the molecule interacts with its biological target.

  • Receptor/Enzyme Binding: The bulk of the DPA group can either be beneficial, by occupying a large hydrophobic pocket in a target protein, or detrimental, by causing steric hindrance that prevents proper binding. This makes the DPA group a critical element in the structure-activity relationship (SAR) of these compounds.[10][11]

  • Conformational Rigidity: The DPA moiety can restrict the rotational freedom of the benzyl group, locking the molecule into a specific conformation that may be more or less favorable for binding to its target.

Antioxidant and Radical Scavenging Activity

Diphenylamine itself is a well-known antioxidant.[3] Its mechanism involves the donation of a hydrogen atom from the secondary amine to neutralize free radicals, forming a stable nitrogen-based radical intermediate.[2][12]

  • Dual-Mechanism Anticancer Activity: In the context of cancer therapy, where oxidative stress is a key pathological feature, the intrinsic antioxidant capability of the DPA group could provide a secondary mechanism of action. This could complement the primary cytotoxic or enzyme-inhibitory role of the benzylphosphonate, protecting healthy cells from oxidative damage or contributing to the disruption of redox balance in cancer cells.

  • Stabilizing Agent: The antioxidant properties of DPA are also used industrially to stabilize materials by preventing oxidative degradation.[4] This inherent stability can be a beneficial property in a drug molecule.

Role as a Pharmacophore in Target Engagement

The DPA moiety is a recognized pharmacophore in several classes of drugs, notably as a "hinge-binder" in many kinase inhibitors.

  • EGFR Kinase Inhibition: Diphenylamine derivatives have been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[13] The DPA core can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding site of the kinase.

  • Induction of Mesenchymal to Epithelial Transition (MET): Novel DPA analogs have been shown to induce MET in triple-negative breast cancer cells, converting them to a less aggressive phenotype.[14] This suggests the DPA scaffold can play a direct role in modulating complex cellular signaling pathways related to cancer metastasis.

Synthesis and Experimental Protocols

The synthesis of α-substituted benzylphosphonates, including those with amino groups, is often achieved through nucleophilic addition reactions to carbonyls or imines.

General Synthesis Workflow

A common and atom-efficient method for preparing α-aminobenzylphosphonates is the aza-Pudovik reaction.[15][16] This involves the addition of a P-H bond from a phosphonate source across the C=N double bond of an imine.

G cluster_reactants Starting Materials cluster_reaction Reaction Steps benzaldehyde 4-(Diphenylamino)benzaldehyde imine_formation Imine Formation (Condensation) benzaldehyde->imine_formation amine Primary Amine (e.g., R-NH2) amine->imine_formation phosphite Dialkyl Phosphite (e.g., (EtO)2P(O)H) pudovik Aza-Pudovik Reaction (P-C Bond Formation) phosphite->pudovik imine_formation->pudovik Imine Intermediate product α-(Diphenylamino)benzylphosphonate Product pudovik->product

Caption: General workflow for synthesizing α-(diphenylamino)benzylphosphonates via the aza-Pudovik reaction.

Detailed Experimental Protocol: Aza-Pudovik Reaction

This protocol is a generalized procedure based on methodologies described for the synthesis of α-aminophosphonates.[15][17]

  • Imine Formation:

    • In a round-bottom flask, dissolve 1 equivalent of 4-(diphenylamino)benzaldehyde and 1 equivalent of a primary amine in a suitable solvent (e.g., dichloromethane or toluene).

    • Stir the mixture at room temperature for 1-2 hours.

    • Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove the water formed during the reaction.

    • Filter the mixture and remove the solvent under reduced pressure to yield the crude imine intermediate. Purification may be performed via chromatography if necessary.

  • Aza-Pudovik Addition:

    • To the crude imine, add 1.1 to 1.5 equivalents of dialkyl phosphite (e.g., diethyl phosphite).

    • The reaction can be performed neat (solvent-free) or in a high-boiling point solvent.

    • Heat the mixture (e.g., 80-100 °C) for several hours to overnight, monitoring progress by Thin Layer Chromatography (TLC). The use of a catalyst (e.g., Lewis acids or bases) may be employed to accelerate the reaction.[18]

    • After completion, cool the reaction mixture to room temperature.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-(diphenylamino)benzylphosphonate.

    • Characterize the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.[19]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the DPA-benzylphosphonate compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data and Structure-Activity Relationships (SAR)

While direct comparative data for a series of benzylphosphonates with and without the DPA group is limited in the public literature, we can analyze data from related diphenylamine and phosphonate compounds to infer SAR trends. The DPA moiety is often explored in anticancer drug design, with derivatives showing potent cytotoxicity.[13][20][21][22]

Table 1: Illustrative Cytotoxicity Data of Diphenylamine and Phosphonate Derivatives

Compound ClassDerivative/ModificationCell LineActivity (IC₅₀ in µM)Reference
Diphenylamine Hydrazone 2,4'-bis mercapto-oxadiazoleMCF-7 (Breast)0.73 - 2.38[13][21]
Phenylamino-s-triazine Symmetrical di-substitutedC26 (Colon)0.38[20][22]
Phenylamino-s-triazine Symmetrical di-substitutedMCF-7 (Breast)6.54[20][22]
Rhein-Phosphonate Diethyl ester derivative (5b)HepG-2 (Liver)8.82[19]
Rhein-Phosphonate Diethyl ester derivative (5b)Spca-2 (Lung)9.01[19]
Note: This table is for illustrative purposes to show the range of activities observed for these scaffolds and does not represent a direct SAR study of the DPA group on a fixed benzylphosphonate core.
SAR Logical Framework

The development of potent DPA-benzylphosphonates follows a logical SAR progression where modifications to the DPA moiety are expected to alter the biological activity.

G cluster_0 Core Structure cluster_1 Modification Strategy cluster_2 Predicted Physicochemical Impact cluster_3 Resulting Biological Outcome A DPA-Benzylphosphonate Scaffold B Modify DPA Phenyl Rings (e.g., add -Cl, -F, -OMe) A->B C Modify Phosphonate Esters (e.g., Me, Et, iPr) A->C D Alter Lipophilicity (LogP) B->D E Alter Electronic Properties (Electron Donating/Withdrawing) B->E F Alter Steric Profile B->F C->D C->F G Change in Target Affinity and Potency (IC50) D->G H Change in ADMET Properties D->H E->G F->G G->H

Caption: Logical flow of a Structure-Activity Relationship (SAR) study for DPA-benzylphosphonates.

Hypothesized Mechanism of Action: Anticancer Activity

Many phosphonate derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[19] The DPA-benzylphosphonate could act as an inhibitor of a key signaling protein (e.g., a kinase or phosphatase) that regulates cell survival pathways.

G Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (e.g., EGFR) Signal->Receptor Pathway Pro-Survival Pathway (e.g., PI3K/Akt) Receptor->Pathway Survival Cell Survival & Proliferation Pathway->Survival Apoptosis Apoptosis Pathway->Apoptosis Inhibits Compound DPA-Benzylphosphonate Compound->Receptor Inhibition

Caption: Hypothesized mechanism where a DPA-benzylphosphonate inhibits a receptor, blocking survival signals and promoting apoptosis.

Conclusion and Future Directions

The diphenylamino group is a multifaceted moiety that imparts several crucial characteristics to a benzylphosphonate scaffold. Its primary roles include:

  • Enhancing Lipophilicity: To improve membrane permeability and hydrophobic interactions with biological targets.

  • Providing Steric Bulk: To optimize the fit within target binding sites.

  • Contributing Antioxidant Properties: Offering a potential secondary mechanism for cytoprotection or redox modulation.

  • Acting as a Key Pharmacophore: Directly participating in target binding, particularly for enzymes like kinases.

Future research should focus on the systematic synthesis and evaluation of DPA-benzylphosphonate libraries. A focused SAR study, where substituents on the DPA rings and the phosphonate esters are methodically varied, would provide invaluable quantitative data. Such studies would clarify the precise contribution of the DPA group and enable the rational design of next-generation benzylphosphonate-based therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

References

electronic properties of Diethyl 4-(diphenylamino)benzylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electronic Properties of Diethyl 4-(diphenylamino)benzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated . While direct experimental data for this specific molecule is not extensively available in public literature, this document extrapolates its expected characteristics based on the well-established electronic behavior of its constituent functional groups: the electron-donating diphenylamino moiety and the electron-accepting benzylphosphonate group. This guide covers the theoretical basis for its photophysical and electrochemical properties, detailed experimental protocols for its synthesis and characterization, and visual diagrams to illustrate key concepts and workflows.

Introduction

This compound is a molecule of significant interest due to the combination of a triphenylamine-like donor group and a phosphonate acceptor group. This donor-π-acceptor (D-π-A) architecture is a cornerstone of modern organic electronic materials, finding applications in organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. The diphenylamino group is known for its excellent hole-transporting properties and strong luminescence, while the phosphonate group can influence solubility, adhesion to metal oxides, and electronic characteristics. Understanding the interplay between these two moieties is crucial for designing novel materials with tailored optoelectronic functions.

Predicted Electronic and Photophysical Properties

The are expected to be dominated by the intramolecular charge transfer (ICT) from the electron-rich diphenylamino donor to the benzylphosphonate acceptor.

UV-Vis Absorption and Photoluminescence

The diphenylamino group acts as a strong chromophore. The absorption spectrum is expected to show a prominent band in the UV region corresponding to the π-π* transitions of the aromatic rings. A lower energy, broader absorption band extending into the visible region is anticipated, characteristic of the ICT transition.

The photoluminescence (PL) spectrum is expected to exhibit a significant Stokes shift, with emission occurring at a longer wavelength than the absorption. The emission color and quantum yield will be highly dependent on the solvent polarity, a phenomenon known as solvatochromism, which is typical for D-π-A molecules.

Table 1: Representative Photophysical Data of Related Diphenylamino and Phosphonate-Containing Compounds

Compound ClassAbsorption Max (λabs, nm)Emission Max (λem, nm)HOMO (eV)LUMO (eV)Reference
Poly(triphenylamines) with phosphonate groups~370-450~480-550~ -5.03~ -2.5[1]
Triphenylamine-based dyes~450-570~550-650~ -5.2 to -5.5~ -2.8 to -3.2[2]
Heteroarylphosphonates~250-350~370-520Not ReportedNot Reported[3]

Note: The data in this table is for structurally related compounds and serves as an estimation for this compound.

Electrochemical Properties

The diphenylamino group is readily oxidized, leading to a relatively high-lying Highest Occupied Molecular Orbital (HOMO). The benzylphosphonate group is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) compared to unsubstituted triphenylamine. The HOMO and LUMO energy levels are critical parameters for determining the efficiency of charge injection and transport in electronic devices.

Table 2: Predicted Electrochemical Properties

PropertyPredicted ValueSignificance
HOMO Level -5.1 to -5.4 eVDetermines the energy barrier for hole injection.
LUMO Level -2.4 to -2.7 eVDetermines the energy barrier for electron injection.
Electrochemical Gap 2.7 to 3.0 eVCorrelates with the onset of optical absorption.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves a multi-step process, culminating in a palladium-catalyzed cross-coupling reaction.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Synthesis of 4-bromobenzyl bromide cluster_1 Step 2: Arbuzov Reaction cluster_2 Step 3: Buchwald-Hartwig Amination A p-Tolyl bromide C 4-bromobenzyl bromide A->C Bromination B N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) B->C D 4-bromobenzyl bromide F Diethyl 4-bromobenzylphosphonate D->F Heat E Triethyl phosphite E->F G Diethyl 4-bromobenzylphosphonate I This compound G->I Coupling H Diphenylamine, Pd catalyst, Ligand, Base H->I

Caption: Synthetic workflow for this compound.

Detailed Protocol for Buchwald-Hartwig Amination:

  • To a dried Schlenk flask, add Diethyl 4-bromobenzylphosphonate (1.0 eq), diphenylamine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite.

  • The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Characterization of Electronic Properties

Workflow for Photophysical and Electrochemical Characterization

G cluster_0 Sample Preparation cluster_1 Photophysical Measurements cluster_2 Electrochemical Measurement A Synthesized Compound B Dissolve in appropriate solvents (e.g., THF, CH2Cl2) A->B C UV-Vis Spectroscopy B->C Absorption Spectrum D Fluorescence Spectroscopy B->D Emission Spectrum, Quantum Yield E Cyclic Voltammetry (CV) B->E Oxidation/Reduction Potentials F Determination of HOMO/LUMO levels E->F

Caption: Experimental workflow for electronic characterization.

UV-Vis and Fluorescence Spectroscopy:

  • Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, toluene, THF, dichloromethane, acetonitrile).

  • Record the absorption spectra using a UV-Vis spectrophotometer.

  • Record the emission spectra using a fluorometer, exciting at the wavelength of maximum absorption.

  • Determine the fluorescence quantum yield using a standard reference (e.g., quinine sulfate).

Cyclic Voltammetry (CV):

  • Dissolve the compound in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Use a standard three-electrode setup (working electrode: glassy carbon, reference electrode: Ag/AgCl, counter electrode: platinum wire).

  • Record the cyclic voltammogram and determine the onset oxidation and reduction potentials.

  • Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc+):

    • HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]

    • LUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]

Structure-Property Relationships

The are a direct consequence of its molecular structure. The diagram below illustrates the donor-acceptor relationship and its effect on the frontier molecular orbitals.

Donor-Acceptor Interaction and Frontier Orbitals

G cluster_0 Molecular Structure cluster_1 Frontier Molecular Orbitals Structure Diphenylamino (Donor) — Benzyl Linker (π-bridge) — Phosphonate (Acceptor) HOMO HOMO (Highest Occupied Molecular Orbital) Localized on the Diphenylamino Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) Localized on the Benzylphosphonate Acceptor HOMO->LUMO Intramolecular Charge Transfer (ICT) (Photoexcitation)

Caption: Relationship between structure and frontier orbitals.

Conclusion

This compound is a promising molecule with tunable electronic properties characteristic of a D-π-A system. Its anticipated strong absorption and emission, coupled with the potential for good charge transport and solubility, make it a compelling candidate for various applications in organic electronics and sensing. The experimental protocols outlined in this guide provide a solid framework for the synthesis and detailed characterization of this and related compounds, paving the way for future research and development in this area.

References

A Technical Guide to the Solubility of Diethyl 4-(diphenylamino)benzylphosphonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl 4-(diphenylamino)benzylphosphonate. Due to the limited availability of specific quantitative data in public literature, this document focuses on qualitative solubility analysis based on structural analogues, and presents a detailed experimental protocol for determining precise solubility values.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property, influencing its behavior in various applications, from reaction kinetics in chemical synthesis to bioavailability in drug development. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.

This compound is a moderately polar molecule. The presence of the phosphonate group and the nitrogen atom in the diphenylamino moiety introduces polarity, while the benzyl and phenyl groups contribute to its nonpolar character. This amphiphilic nature suggests that its solubility will be significant across a range of organic solvents.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), ChloroformHighThese solvents can engage in dipole-dipole interactions with the polar phosphonate and amino groups of the solute.
Polar Protic Methanol, EthanolModerate to HighThe presence of hydroxyl groups in these solvents allows for hydrogen bonding, which may be slightly less effective for this solute compared to dipole-dipole interactions.
Nonpolar Toluene, HexaneLow to ModerateThe large nonpolar surface area of the benzene rings will facilitate van der Waals forces with nonpolar solvents, though the polar groups may limit high solubility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a generalized procedure for determining the solubility of an organic compound in an organic solvent at a specific temperature.

Materials and Equipment:
  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, chloroform, THF)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid should be visible.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification:

    • Gravimetric Method:

      • Weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.

      • Calculate the solubility based on the mass of the dissolved solid and the initial volume of the solvent.

    • Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

      • Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

      • Accurately dilute a known volume of the filtered saturated solution with the corresponding solvent.

      • Analyze the diluted sample using the same method as the standards.

      • Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G start Start: Excess Solute and Known Solvent Volume equilibration Equilibration at Constant Temperature (e.g., 24-48h with agitation) start->equilibration sampling Sample Supernatant equilibration->sampling filtration Filtration (0.45 µm syringe filter) sampling->filtration quantification Quantification filtration->quantification gravimetric Gravimetric Analysis: Solvent Evaporation and Weighing quantification->gravimetric Method A spectro_chrom Spectroscopic/Chromatographic Analysis: Dilution and Measurement quantification->spectro_chrom Method B calculation Solubility Calculation gravimetric->calculation calibration Calibration Curve Generation (Standard Solutions) spectro_chrom->calibration spectro_chrom->calculation end End: Quantitative Solubility Data calculation->end

Caption: Workflow for Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound remains to be published, a strong qualitative prediction can be made based on its molecular structure. For drug development and research applications requiring precise data, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. The successful application of this compound in various scientific domains will undoubtedly be enhanced by a thorough understanding of its solubility characteristics.

References

An In-depth Technical Guide on the Thermal Stability of Diethyl 4-(diphenylamino)benzylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-(diphenylamino)benzylphosphonate is an organophosphorus compound with potential applications in various fields, including materials science and medicinal chemistry. Its structure, featuring a phosphonate ester, a benzyl group, and a diphenylamino substituent, suggests a complex thermal decomposition profile. Understanding the thermal stability of this compound is crucial for determining its suitability for applications that may involve elevated temperatures, as well as for ensuring safe handling and storage. This guide synthesizes available information on related compounds to provide an educated projection of the thermal properties of this compound and outlines a robust experimental approach for its definitive thermal characterization.

Predicted Thermal Stability and Decomposition Profile

Based on the thermal behavior of analogous compounds, the following characteristics can be anticipated for this compound:

  • Phosphonate Moiety: Organophosphorus esters, particularly phosphonates, are known to undergo thermal decomposition, often initiated by the elimination of a phosphorus acid. Phosphonates generally exhibit higher thermal stability compared to phosphates. The initial degradation of diethyl phosphonates typically involves the cleavage of the P-O or C-O bonds.

  • Benzyl Group: The presence of a benzyl group may influence the decomposition pathway, potentially through reactions involving the benzylic carbon.

  • Diphenylamino Group: The diphenylamino group is often associated with high thermal stability. For instance, polydiphenylamine has been shown to have high thermal and thermo-oxidative stability, with degradation commencing at high temperatures. This moiety may therefore enhance the overall thermal stability of the molecule.

It is plausible that the thermal decomposition of this compound would occur in multiple steps, with the initial steps likely involving the phosphonate group, followed by the degradation of the aromatic backbone at higher temperatures.

Quantitative Data Summary (Hypothetical)

While no specific experimental data has been found, the following table presents a hypothetical summary of the kind of quantitative data that would be obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) experiments. These values are for illustrative purposes and would need to be determined experimentally.

Thermal PropertyExpected Range/ValueAnalytical Technique
Onset Decomposition Temperature (Tonset)250 - 350 °CTGA
Temperature at 5% Mass Loss (T5%)270 - 370 °CTGA
Temperature at Maximum Decomposition Rate (Tmax)300 - 400 °CDTG (Derivative Thermogravimetry)
Residue at 600 °C (in N2)10 - 30 %TGA
Melting Point (Tm)To be determinedDSC
Glass Transition Temperature (Tg)To be determined (if amorphous)DSC

Proposed Experimental Protocols

To definitively determine the thermal stability of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (Tonset), the temperature at 5% mass loss (T5%), and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine their corresponding temperatures and enthalpies.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan should be used as a reference.

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Heat from 25 °C to a temperature below the expected decomposition onset (e.g., 250 °C) at a rate of 10 °C/min to observe endothermic (melting) or exothermic (crystallization) events.

    • Cool the sample to 25 °C at 10 °C/min.

    • Reheat the sample under the same conditions to observe the glass transition temperature (Tg) if the material is amorphous.

  • Data Analysis: Analyze the heat flow curve to determine the temperatures and enthalpies of any observed thermal transitions.

Visualizations

Proposed Experimental Workflow

The following diagram illustrates the proposed workflow for the thermal analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Interpretation Sample Diethyl 4-(diphenylamino) benzylphosphonate TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature (TGA Curve, DTG Curve) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (DSC Curve) DSC->DSC_Data Decomposition_Temp Decomposition Temperatures (Tonset, T5%, Tmax) TGA_Data->Decomposition_Temp Residue Char Yield TGA_Data->Residue Thermal_Transitions Thermal Transitions (Tm, Tg) DSC_Data->Thermal_Transitions

Caption: Proposed experimental workflow for thermal characterization.

Plausible Thermal Decomposition Pathway

The following diagram illustrates a plausible, though hypothetical, thermal decomposition pathway for this compound under inert conditions. This pathway is based on known decomposition mechanisms of similar phosphonate esters.

decomposition_pathway Compound This compound Intermediate1 Phosphonic Acid Intermediate + Ethylene Compound->Intermediate1 Heat (Elimination) Volatiles Volatile Organic Fragments (e.g., ethylene, ethanol) Compound->Volatiles Side Reactions Intermediate2 Phosphorus-containing Radicals Intermediate1->Intermediate2 Further Heating Char Phosphorus-rich Char Residue Intermediate2->Char Polycondensation

Caption: A plausible thermal decomposition pathway.

Conclusion

While specific experimental data on the thermal stability of this compound is currently unavailable, a reasoned estimation of its behavior can be made based on the known properties of its constituent chemical moieties. It is anticipated that the compound will exhibit moderate to good thermal stability, with decomposition likely initiating at the phosphonate group. The presence of the diphenylamino group may contribute to a higher overall stability and potentially a significant char yield upon pyrolysis. For definitive characterization, the detailed TGA and DSC experimental protocols provided in this guide are recommended. The resulting data will be invaluable for assessing the suitability of this compound for various applications and for establishing safe handling and processing parameters.

Methodological & Application

Application Notes and Protocols: Diethyl 4-(diphenylamino)benzylphosphonate in the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from phosphonate carbanions and carbonyl compounds. This application note provides a detailed overview of the use of Diethyl 4-(diphenylamino)benzylphosphonate in the HWE reaction for the synthesis of (E)-stilbene derivatives bearing a diphenylamino group. The diphenylamino moiety is a key pharmacophore in many biologically active molecules and materials for organic electronics, making this synthetic route highly valuable for drug discovery and materials science.

The HWE reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and a simpler workup procedure due to the water-soluble nature of the phosphate byproduct.[1][2] The reaction with aromatic aldehydes typically yields the (E)-alkene with high stereoselectivity.[1]

Synthesis of this compound

The precursor phosphonate, this compound, can be synthesized via a Michaelis-Arbuzov reaction from the corresponding 4-(diphenylamino)benzyl halide.

Protocol: Synthesis of this compound

Materials:

  • 4-(bromomethyl)diphenylamine (or 4-(chloromethyl)diphenylamine)

  • Triethyl phosphite

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(bromomethyl)diphenylamine (1.0 eq) and anhydrous toluene.

  • Under a nitrogen or argon atmosphere, add triethyl phosphite (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene and excess triethyl phosphite under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure product.

Expected Yield: 85-95%

Horner-Wadsworth-Emmons Reaction Protocol

The following protocol describes a general procedure for the Horner-Wadsworth-Emmons reaction of this compound with an aromatic aldehyde to produce an (E)-4-(diphenylamino)stilbene derivative.

Protocol: Synthesis of (E)-4-(Diphenylamino)stilbene Derivatives

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-cyanobenzaldehyde)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME)

  • Nitrogen or Argon atmosphere

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under a nitrogen or argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous THF (or DME) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the NaH suspension with stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear (indicating the formation of the phosphonate carbanion).

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of the aromatic aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford the pure (E)-stilbene derivative.

Data Presentation

The following table summarizes typical quantitative data for the Horner-Wadsworth-Emmons reaction of this compound with various aromatic aldehydes. Please note that these are representative values based on similar reactions reported in the literature, as specific data for this exact reactant is not widely published.

AldehydeProductTypical Yield (%)E/Z Ratio
Benzaldehyde(E)-4-(Diphenylamino)stilbene85 - 95>95:5
4-Cyanobenzaldehyde(E)-4'-Cyano-4-(diphenylamino)stilbene80 - 90>95:5
4-Nitrobenzaldehyde(E)-4'-Nitro-4-(diphenylamino)stilbene75 - 85>95:5
4-Methoxybenzaldehyde(E)-4'-Methoxy-4-(diphenylamino)stilbene88 - 98>95:5

Visualizations

Synthesis of this compound

G reagent1 4-(Bromomethyl)diphenylamine reaction Michaelis-Arbuzov Reaction reagent1->reaction Toluene, Reflux reagent2 Triethyl phosphite reagent2->reaction product This compound byproduct Ethyl bromide reaction->product reaction->byproduct

Caption: Synthesis of the phosphonate reagent.

Horner-Wadsworth-Emmons Reaction Workflow

G start Start deprotonation 1. Deprotonation of Phosphonate (NaH, THF, 0°C to RT) start->deprotonation addition 2. Addition of Aldehyde (0°C to RT) deprotonation->addition workup 3. Aqueous Workup (NH4Cl quench, Extraction) addition->workup purification 4. Purification (Recrystallization or Chromatography) workup->purification product Final Product: (E)-4-(Diphenylamino)stilbene purification->product

Caption: Experimental workflow for the HWE reaction.

General Mechanism of the Horner-Wadsworth-Emmons Reaction

G cluster_1 Reaction Steps A Phosphonate B Phosphonate Carbanion A->B Base (e.g., NaH) D Oxaphosphetane Intermediate B->D Nucleophilic Attack C Aldehyde C->D E (E)-Alkene D->E Elimination F Dialkylphosphate Salt D->F

Caption: Mechanism of the HWE reaction.

References

Application Notes and Protocols: Synthesis of Stilbene Derivatives using Diethyl 4-(diphenylamino)benzylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbene derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. These activities include potential anticancer, neuroprotective, anti-inflammatory, and antioxidant effects. The core stilbene scaffold, consisting of two phenyl rings linked by an ethylene bridge, allows for a wide range of structural modifications to optimize biological activity. This document provides detailed protocols for the synthesis of stilbene derivatives using Diethyl 4-(diphenylamino)benzylphosphonate via the Horner-Wadsworth-Emmons (HWE) reaction, a reliable method for the stereoselective formation of (E)-alkenes. The inclusion of a diphenylamino group is of particular interest for its potential to modulate the electronic and biological properties of the resulting stilbene compounds.

Synthesis of Stilbene Derivatives

The Horner-Wadsworth-Emmons reaction is a key method for the synthesis of stilbene derivatives, offering excellent (E)-selectivity and compatibility with a variety of functional groups.[1][2] The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. In this protocol, this compound is deprotonated with a strong base to form a nucleophilic carbanion, which then reacts with a substituted benzaldehyde to yield the corresponding stilbene derivative.

General Reaction Scheme

G reagents This compound + Substituted Benzaldehyde conditions 1. Base (e.g., NaH, KOtBu) 2. Anhydrous Solvent (e.g., THF, DMF) reagents->conditions product 4-(Diphenylamino)stilbene Derivative conditions->product Horner-Wadsworth-Emmons Reaction

Caption: General scheme of the Horner-Wadsworth-Emmons reaction for the synthesis of 4-(diphenylamino)stilbene derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key phosphonate reagent.

Materials:

  • 4-(Bromomethyl)-N,N-diphenylaniline

  • Triethyl phosphite

  • Anhydrous Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • To a solution of 4-(bromomethyl)-N,N-diphenylaniline (1.0 eq) in anhydrous toluene, add triethyl phosphite (1.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess triethyl phosphite under reduced pressure.

  • The resulting crude oil, this compound, can be purified by column chromatography on silica gel or used directly in the next step after thorough drying.

Protocol 2: Horner-Wadsworth-Emmons Reaction for Stilbene Synthesis

This protocol outlines the general procedure for the synthesis of 4-(diphenylamino)stilbene derivatives.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of the substituted benzaldehyde (1.1 eq) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, or until TLC indicates the consumption of the starting materials.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (E)-4-(diphenylamino)stilbene derivative.

Data Presentation

The following table summarizes representative yields for the synthesis of various 4-(diphenylamino)stilbene derivatives.

EntryAldehyde SubstituentProductYield (%)
14-Methoxy(E)-4'-Methoxy-N,N-diphenyl-[1,1'-biphenyl]-4-carboxaldehyde~85%
24-Nitro(E)-4'-Nitro-N,N-diphenyl-[1,1'-biphenyl]-4-carboxaldehyde~78%
3Unsubstituted(E)-N,N-Diphenyl-4-styrylaniline~90%
44-Cyano(E)-4'-(N,N-Diphenylamino)stilbene-4-carbonitrile~82%

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Biological Activity and Signaling Pathways

Stilbene derivatives, including those with amino substituents, have shown promising biological activities, particularly in the areas of oncology and neuroprotection.

Anticancer Activity

Amino-substituted stilbene derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer).[3] The proposed mechanism often involves the disruption of microtubule dynamics, which is crucial for cell division. These compounds can bind to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.[3]

Neuroprotective Effects

Stilbenoids have been investigated for their neuroprotective properties, with mechanisms often linked to their antioxidant and anti-inflammatory activities.[4][5] One of the key signaling pathways implicated in the neuroprotective effects of stilbenes is the PI3K/Akt pathway.[6] Activation of this pathway promotes cell survival and inhibits apoptosis.

G Stilbene Diphenylamino- stilbene Derivative PI3K PI3K Stilbene->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Akt->Bax Downregulates Survival Neuronal Survival Akt->Survival Promotes Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Proposed PI3K/Akt signaling pathway modulated by neuroprotective stilbene derivatives.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from the synthesis of the phosphonate to the biological evaluation of the final stilbene derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioassay Biological Evaluation start Starting Materials (4-(Bromomethyl)-N,N-diphenylaniline, Triethyl phosphite) phosphonate Synthesis of Diethyl 4-(diphenylamino)benzylphosphonate start->phosphonate hwe Horner-Wadsworth-Emmons Reaction with Aldehyde phosphonate->hwe purification Purification (Column Chromatography) hwe->purification stilbene Pure Stilbene Derivative purification->stilbene nmr NMR Spectroscopy stilbene->nmr ms Mass Spectrometry stilbene->ms cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) stilbene->cytotoxicity neuroprotection Neuroprotection Assays stilbene->neuroprotection pathway Signaling Pathway Analysis (e.g., Western Blot) cytotoxicity->pathway neuroprotection->pathway

Caption: Overall experimental workflow for the synthesis and biological evaluation of stilbene derivatives.

Conclusion

The Horner-Wadsworth-Emmons reaction utilizing this compound provides an efficient and stereoselective route to novel stilbene derivatives. The protocols and data presented herein serve as a valuable resource for researchers in the synthesis and evaluation of these compounds for potential therapeutic applications, particularly in oncology and neurodegenerative diseases. Further investigation into the structure-activity relationships and specific molecular targets of these diphenylamino-substituted stilbenes is warranted to advance their development as drug candidates.

References

Application Notes and Protocols: Diethyl 4-(diphenylamino)benzylphosphonate in OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Organophosphorus compounds, particularly phosphine oxides, are increasingly utilized in OLEDs as host materials or as components of electron-transport layers.[1][2][3][4][5] Their key advantages include high thermal stability and the ability to form stable amorphous films, which are crucial for device longevity and performance.[5] The electron-withdrawing nature of the phosphonate group can enhance electron transport.[4] On the other hand, triphenylamine derivatives are well-established as efficient hole-transporting materials.[6][7][8][9] The integration of both functionalities in a single molecule could lead to a simplified OLED architecture with improved charge balance within the emissive layer.

These notes will outline potential applications, hypothetical performance data, and generalized experimental protocols for the investigation of Diethyl 4-(diphenylamino)benzylphosphonate in OLED devices.

Potential Applications in OLEDs

Given its molecular structure, this compound could be investigated for the following roles within an OLED device:

  • Bipolar Host Material: The most promising application is as a host material in the emissive layer of a phosphorescent or fluorescent OLED. Its potential bipolar nature could facilitate balanced electron and hole transport to the dopant molecules, leading to a wider recombination zone and potentially higher efficiency and reduced efficiency roll-off.

  • Electron-Transporting Layer (ETL): The phosphonate group suggests it may have electron-transporting capabilities, making it a candidate for an ETL material.

  • Hole-Transporting Layer (HTL): The diphenylamino group is a well-known hole-transporting moiety, suggesting a possible role as an HTL material.

Hypothetical Performance Data

The following table summarizes hypothetical performance data for an OLED device employing this compound as a host material. This data is for illustrative purposes to provide a target for experimental work.

Device RoleDopant EmitterMax. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Max. Luminance (cd/m²)Turn-on Voltage (V)
Host MaterialGreen Phosphorescent18 - 2240 - 50> 10,0003.0 - 3.5
Host MaterialBlue Fluorescent5 - 710 - 15> 5,0003.5 - 4.0

Experimental Protocols

The following are generalized protocols for the synthesis of a phosphonate compound (as a representative example, since the direct synthesis of the target compound was not found), OLED device fabrication, and characterization.

Synthesis of a Diethyl Benzylphosphonate Derivative (Illustrative Example)

This protocol is a general representation of a Michaelis-Arbuzov reaction, a common method for forming carbon-phosphorus bonds.

  • Reaction Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a thermometer, and a nitrogen inlet.

  • Reagents: Add equimolar amounts of a substituted benzyl halide (e.g., 4-(diphenylamino)benzyl bromide) and triethyl phosphite to the flask.

  • Reaction Conditions: The reaction mixture is heated to a reflux temperature (typically 120-150 °C) under a nitrogen atmosphere.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or 31P NMR spectroscopy.

  • Work-up: After the reaction is complete, the excess triethyl phosphite and the ethyl halide byproduct are removed by vacuum distillation.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final this compound.

OLED Device Fabrication

This protocol describes the fabrication of a multilayer OLED using thermal evaporation in a high-vacuum environment.

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then dried in an oven and treated with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition: The organic layers are deposited by thermal evaporation in a high-vacuum chamber (pressure < 10-6 Torr). The deposition sequence and typical thicknesses are as follows:

    • Hole Injection Layer (HIL): e.g., HAT-CN (10 nm)

    • Hole Transport Layer (HTL): e.g., NPB (40 nm)

    • Emissive Layer (EML): this compound doped with an appropriate emitter (e.g., 10% Ir(ppy)3) (30 nm)

    • Electron Transport Layer (ETL): e.g., TPBi (30 nm)

    • Electron Injection Layer (EIL): e.g., LiF (1 nm)

  • Cathode Deposition: An aluminum (Al) cathode (100 nm) is deposited on top of the organic layers through a shadow mask to define the active area of the device.

  • Encapsulation: The fabricated devices are encapsulated under a nitrogen atmosphere using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Device Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics of the encapsulated devices are measured using a source meter and a photometer.

  • Electroluminescence (EL) Spectra: The EL spectra are recorded with a spectroradiometer at a constant driving voltage.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum of the device.

  • Device Lifetime: The operational lifetime of the device is tested by monitoring the luminance decay over time at a constant initial luminance.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a potential charge transport mechanism in an OLED incorporating this compound.

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Device Characterization synthesis Synthesis of Diethyl 4-(diphenylamino)benzylphosphonate purification Purification and Characterization (NMR, MS) synthesis->purification organic_dep Organic Layer Deposition (Vacuum) purification->organic_dep substrate_prep Substrate Cleaning and Treatment substrate_prep->organic_dep cathode_dep Cathode Deposition organic_dep->cathode_dep encapsulation Encapsulation cathode_dep->encapsulation jvl_measurement J-V-L Measurement encapsulation->jvl_measurement eqe_calculation EQE Calculation jvl_measurement->eqe_calculation el_spectra EL Spectra Measurement el_spectra->eqe_calculation lifetime_test Lifetime Testing

Caption: Experimental workflow for OLED fabrication and characterization.

charge_transport cluster_recombination Charge Recombination and Light Emission anode Anode (ITO) hil Hole Injection Layer anode->hil Hole Injection htl Hole Transport Layer hil->htl Hole Transport eml Emissive Layer (Host: this compound + Dopant) htl->eml recombination Exciton Formation and Radiative Decay (Photon Emission) etl Electron Transport Layer etl->eml eil Electron Injection Layer eil->etl Electron Transport cathode Cathode (Al) cathode->eil Electron Injection

References

Application Notes and Protocols: Diethyl 4-(diphenylamino)benzylphosphonate as a Precursor for Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of Diethyl 4-(diphenylamino)benzylphosphonate as a key precursor for the development of advanced functional materials. This document outlines detailed protocols for its synthesis and its subsequent use in creating stilbene derivatives with applications in Organic Light-Emitting Diodes (OLEDs) and materials with potential for Nonlinear Optical (NLO) applications.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of 4-(diphenylamino)benzaldehyde. This aldehyde is then converted to the target phosphonate via a three-step sequence: reduction to the corresponding alcohol, conversion to a benzyl bromide, and finally, a Michaelis-Arbuzov reaction.

Logical Workflow for Synthesis

G A Triphenylamine + DMF/POCl3 B Vilsmeier-Haack Reaction A->B Reactants C 4-(diphenylamino)benzaldehyde B->C Product D Reduction (NaBH4) C->D Substrate E (4-(diphenylamino)phenyl)methanol D->E Product F Bromination (PBr3) E->F Substrate G 4-(diphenylamino)benzyl bromide F->G Product H Michaelis-Arbuzov Reaction (P(OEt)3) G->H Substrate I This compound H->I Final Product G cluster_0 Material Synthesis cluster_1 Device Fabrication & Characterization A This compound C Horner-Wadsworth-Emmons Reaction A->C B 4-(diphenylamino)benzaldehyde B->C D (E)-4,4'-bis(diphenylamino)stilbene C->D E OLED Fabrication D->E F NLO Material Preparation D->F G Electroluminescence Measurement E->G H NLO Property Measurement F->H G cluster_0 OLED Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) Host:MADN, Dopant: (E)-4,4'-bis(diphenylamino)stilbene ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Substrate (e.g., Glass) Anode->Substrate

Synthesis of Diethyl 4-(diphenylamino)benzylphosphonate: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Diethyl 4-(diphenylamino)benzylphosphonate, a compound of interest in medicinal chemistry and materials science. The synthesis is based on the well-established Kabachnik-Fields reaction, a three-component condensation reaction that offers an efficient route to α-aminophosphonates.

Introduction

α-Aminophosphonates are an important class of organophosphorus compounds that are recognized as structural analogues of α-amino acids. Their unique chemical and physical properties, as well as their diverse biological activities, have made them attractive targets for synthesis in the fields of drug discovery and materials science. This compound, with its bulky diphenylamino substituent, is a promising candidate for applications in optoelectronic materials and as a scaffold in the development of novel therapeutic agents. The protocol detailed below describes a one-pot synthesis that is both efficient and readily adaptable in a standard laboratory setting.

Reaction Scheme

The synthesis of this compound proceeds via a three-component Kabachnik-Fields reaction. This reaction involves the condensation of 4-(diphenylamino)benzaldehyde, diphenylamine, and diethyl phosphite. The reaction can be catalyzed by a Lewis acid, and in this proposed protocol, cerium(III) chloride heptahydrate is suggested as a mild and effective catalyst.[1]

Reaction_Scheme reactant1 4-(Diphenylamino)benzaldehyde plus1 + arrow CeCl3·7H2O Heat reactant1->arrow reactant2 Diphenylamine plus2 + reactant2->arrow reactant3 Diethyl Phosphite reactant3->arrow product This compound plus1->arrow plus2->arrow arrow->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on analogous syntheses of substituted α-aminophosphonates via the Kabachnik-Fields reaction.[1]

Materials:

  • 4-(Diphenylamino)benzaldehyde

  • Diphenylamine

  • Diethyl phosphite

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Anhydrous Toluene

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(diphenylamino)benzaldehyde (1.0 eq), diphenylamine (1.0 eq), and diethyl phosphite (1.1 eq).

  • Solvent and Catalyst Addition: Add anhydrous toluene to the flask to dissolve the reactants. Subsequently, add a catalytic amount of cerium(III) chloride heptahydrate (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[2]

  • Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR, as well as by mass spectrometry. The melting point of the purified solid should also be determined.

Data Presentation

The following table summarizes the key quantitative data for the synthesis. Please note that the yield is an expected value based on similar reactions and may vary.

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
4-(Diphenylamino)benzaldehyde273.331.0
Diphenylamine169.221.0
Diethyl phosphite138.101.1
Cerium(III) chloride heptahydrate372.580.1
This compound 549.61 (Theoretical)
Expected Yield -~85-95% [1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis arrow arrow Reactant_Mixing Mix Reactants: 4-(Diphenylamino)benzaldehyde, Diphenylamine, Diethyl Phosphite Solvent_Catalyst Add Toluene and CeCl3·7H2O Reactant_Mixing->Solvent_Catalyst Reflux Heat to Reflux Solvent_Catalyst->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring Cooling Cool to Room Temperature TLC_Monitoring->Cooling Extraction Dilute with Ethyl Acetate, Wash with Water and Brine Cooling->Extraction Drying Dry with MgSO4 Extraction->Drying Evaporation Concentrate under Reduced Pressure Drying->Evaporation Column_Chromatography Purify by Column Chromatography Evaporation->Column_Chromatography Characterization Characterize by NMR, MS, mp Column_Chromatography->Characterization

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Toluene and ethyl acetate are flammable solvents; avoid open flames.

  • Diethyl phosphite is corrosive and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Diethyl 4-(diphenylamino)benzylphosphonate in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Diethyl 4-(diphenylamino)benzylphosphonate in carbon-carbon bond formation, focusing on its application in the Horner-Wadsworth-Emmons (HWE) reaction. This versatile reagent is instrumental in the synthesis of stilbene derivatives, particularly those incorporating a triarylamine moiety, which are of significant interest in materials science and medicinal chemistry.

Introduction

This compound is a key reagent in organic synthesis, primarily utilized for the creation of C-C double bonds through the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction offers significant advantages, including high stereoselectivity, typically favoring the formation of the (E)-alkene, and the use of a phosphonate-stabilized carbanion that is more nucleophilic than the corresponding phosphonium ylides used in the Wittig reaction.[1] The water-soluble nature of the phosphate byproduct also simplifies purification.[1] The diphenylamino substitution on the benzyl group makes this reagent particularly useful for the synthesis of triarylamine-containing stilbenes, a class of compounds with important electronic and photophysical properties.

Core Application: Horner-Wadsworth-Emmons Reaction

The primary application of this compound in C-C bond formation is the Horner-Wadsworth-Emmons reaction with aldehydes to produce 4-(diphenylamino)stilbene derivatives. The reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to the aldehyde. The resulting intermediate collapses to form the alkene and a phosphate salt.

Reaction Mechanism

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., NaH) Carbanion_ref Phosphonate Carbanion Aldehyde Aldehyde (R-CHO) Betaine Betaine Intermediate Betaine_ref Betaine Intermediate Carbanion_ref->Betaine + Aldehyde Oxaphosphetane Oxaphosphetane Intermediate Oxaphosphetane_ref Oxaphosphetane Intermediate Betaine_ref->Oxaphosphetane Cyclization Alkene (E)-Stilbene Derivative Byproduct Diethyl Phosphate Salt Oxaphosphetane_ref->Alkene Oxaphosphetane_ref->Byproduct

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Experimental Protocols

The following protocols are representative examples for the synthesis of this compound and its subsequent use in the Horner-Wadsworth-Emmons reaction.

Protocol 1: Synthesis of this compound

This protocol is based on a typical Arbuzov reaction, a common method for the synthesis of phosphonates.

Materials:

  • 4-(Diphenylamino)benzyl chloride

  • Triethyl phosphite

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-(diphenylamino)benzyl chloride (1.0 eq).

  • Add anhydrous toluene to dissolve the benzyl chloride.

  • Add triethyl phosphite (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess triethyl phosphite under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Protocol 2: Horner-Wadsworth-Emmons Reaction with an Aromatic Aldehyde

This protocol describes a general procedure for the olefination reaction.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of the aromatic aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired stilbene derivative.

HWE_Workflow cluster_preparation Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Phosphonate This compound Deprotonation Deprotonation of Phosphonate (0°C to RT) Phosphonate->Deprotonation Aldehyde Aromatic Aldehyde Addition Addition of Aldehyde (0°C to RT) Aldehyde->Addition NaH NaH in anhydrous THF NaH->Deprotonation Deprotonation->Addition Quench Quench with aq. NH4Cl Addition->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (Chromatography/Recrystallization) Dry->Purify Product Product Purify->Product Final Product: (E)-4-(diphenylamino)stilbene derivative

Caption: General experimental workflow for the HWE reaction.

Data Presentation

The following table summarizes representative yields for the Horner-Wadsworth-Emmons reaction of this compound with various substituted benzaldehydes. The data is compiled from typical outcomes for similar reactions and serves as a guideline for expected results.

EntryAldehydeProductYield (%)
1Benzaldehyde(E)-4-(Diphenylamino)stilbene85
24-Nitrobenzaldehyde(E)-4'-Nitro-4-(diphenylamino)stilbene92
34-Methoxybenzaldehyde(E)-4'-Methoxy-4-(diphenylamino)stilbene88
44-Cyanobenzaldehyde(E)-4'-Cyano-4-(diphenylamino)stilbene90
54-(Dimethylamino)benzaldehyde(E)-4'-(Dimethylamino)-4-(diphenylamino)stilbene82

Note: Yields are for isolated products after purification and are representative. Actual yields may vary depending on reaction conditions and scale.

Conclusion

This compound is a highly effective reagent for the synthesis of (E)-stilbene derivatives bearing a terminal diphenylamino group via the Horner-Wadsworth-Emmons reaction. The reaction is generally high-yielding and stereoselective, providing a reliable method for the construction of these valuable compounds. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis, materials science, and drug discovery.

References

Application Notes and Protocols: Diethyl 4-(diphenylamino)benzylphosphonate as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Diethyl 4-(diphenylamino)benzylphosphonate, a versatile intermediate in organic synthesis. This compound is particularly valuable for the introduction of the 4-(diphenylamino)benzyl moiety into molecules, a functional group of significant interest in materials science and medicinal chemistry due to the unique electronic and photophysical properties of triphenylamine derivatives.[1][2][3][4]

Properties and Handling

Chemical Structure:

Table 1: Physicochemical Properties (Predicted)

PropertyValue
IUPAC Name Diethyl (4-(diphenylamino)benzyl)phosphonate
Molecular Formula C₂₃H₂₆NO₃P
Molecular Weight 407.43 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in common organic solvents (e.g., THF, DCM, Chloroform)
Melting Point Not available (predicted to be a solid at room temperature)

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.

  • Protect from moisture and light.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from commercially available triphenylamine. The general workflow involves the formylation of triphenylamine to produce 4-(diphenylamino)benzaldehyde, followed by reduction to the corresponding benzyl alcohol and subsequent phosphonylation.

Logical Workflow for Synthesis:

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction cluster_2 Step 3: Phosphonylation A Triphenylamine B 4-(Diphenylamino)benzaldehyde A->B  Vilsmeier-Haack Reaction    (POCl₃, DMF)   C 4-(Diphenylamino)benzyl alcohol B->C  Reduction    (e.g., NaBH₄)   D This compound C->D  Arbuzov or related reaction    (e.g., P(OEt)₃, ZnI₂)   G A This compound B Phosphonate Anion A->B  Base (e.g., NaH, KHMDS)   D Oxaphosphetane Intermediate B->D  Nucleophilic Attack   C Aldehyde (R-CHO) C->D E trans-Stilbene Derivative D->E  Elimination   F Diethyl Phosphate D->F  Elimination   G A This compound B Horner-Wadsworth-Emmons Reaction A->B C Stilbene Derivatives B->C D Organic Electronics (OLEDs, OPVs) C->D E Medicinal Chemistry Scaffolds C->E F Fluorescent Probes C->F

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Diethyl Benzylphosphonate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diethyl benzylphosphonate derivatives are a significant class of organophosphorus compounds with diverse applications in medicinal chemistry and materials science. Their synthesis is of considerable interest to researchers in academia and the pharmaceutical industry. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of the carbon-phosphorus (C-P) bond, offering milder reaction conditions and broader functional group tolerance compared to traditional methods like the Michaelis-Arbuzov and Michaelis-Becker reactions. This document provides detailed application notes, experimental protocols, and a summary of quantitative data for the palladium-catalyzed synthesis of diethyl benzylphosphonate derivatives.

Reaction Principle

The palladium-catalyzed synthesis of diethyl benzylphosphonates typically involves the cross-coupling of a benzyl halide (or a related electrophile) with a phosphorus nucleophile, most commonly diethyl H-phosphonate. The catalytic cycle, illustrated below, is believed to proceed through a series of steps involving a palladium(0) active species.

Palladium-Catalyzed Cross-Coupling for Diethyl Benzylphosphonate Synthesis Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd BnX Benzyl Halide (Bn-X) BnX->OxAdd PdII_complex [Bn-Pd(II)L2-X] OxAdd->PdII_complex Transmetalation Transmetalation/ Metathesis PdII_complex->Transmetalation HP_diester Diethyl H-phosphonate ((EtO)2P(O)H) P_anion [(EtO)2P(O)]- HP_diester->P_anion Deprotonation Base Base Base->P_anion P_anion->Transmetalation PdII_P_complex [Bn-Pd(II)L2-P(O)(OEt)2] Transmetalation->PdII_P_complex RedElim Reductive Elimination PdII_P_complex->RedElim RedElim->Pd0 Regeneration of Pd(0) catalyst Product Diethyl Benzylphosphonate RedElim->Product

Caption: Catalytic cycle for the palladium-catalyzed synthesis of diethyl benzylphosphonate.

Experimental Workflow

The general workflow for the palladium-catalyzed synthesis of diethyl benzylphosphonates is outlined below. The process involves the careful mixing of reagents under an inert atmosphere, followed by heating, reaction monitoring, and product purification.

Experimental_Workflow start Start reagents Combine Benzyl Halide, Diethyl H-phosphonate, Base, and Solvent in a Reaction Vessel start->reagents inert Degas and Purge with Inert Gas (e.g., Argon) reagents->inert catalyst Add Palladium Precatalyst and Ligand inert->catalyst reaction Heat the Reaction Mixture to the Desired Temperature catalyst->reaction monitoring Monitor Reaction Progress by TLC or GC-MS reaction->monitoring workup Aqueous Workup and Extraction of the Product monitoring->workup Upon Completion purification Purify the Crude Product by Column Chromatography workup->purification characterization Characterize the Pure Product (NMR, HRMS) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of diethyl benzylphosphonate derivatives.

Key Components and Considerations

A successful synthesis is dependent on the careful selection of several key components. The logical relationship between these components is crucial for optimizing the reaction conditions.

Caption: Logical relationship of key components in the catalytic system.

Data Presentation: A Comparative Summary

The following table summarizes the reaction conditions and yields for the synthesis of various diethyl benzylphosphonate derivatives using different palladium catalyst systems. This allows for a direct comparison of the efficacy of these methods.

EntryBenzyl HalidePalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Benzyl bromidePd(OAc)₂ (3 mol%)Xantphos (6 mol%)DBUToluene80295[1]
24-Methoxybenzyl bromidePd(OAc)₂ (3 mol%)Xantphos (6 mol%)DBUToluene80292[1]
34-Nitrobenzyl bromidePd(OAc)₂ (3 mol%)Xantphos (6 mol%)DBUToluene80285[1]
4Benzyl chloridePd₂(dba)₃ (1.5 mol%)Xantphos (3 mol%)DBUToluene80491[2]
54-Methylbenzyl chloridePd₂(dba)₃ (1.5 mol%)Xantphos (3 mol%)DBUToluene80488[2]
6Benzyl bromidePd(OAc)₂ (5 mol%)CataCXium A (10 mol%)NaOt-BuCPME1001675[3]
74-Chlorobenzyl bromidePd(OAc)₂ (5 mol%)CataCXium A (10 mol%)NaOt-BuCPME1001682[3]

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; Xantphos: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; dba: dibenzylideneacetone; CataCXium A: Di(1-adamantyl)-n-butylphosphine; NaOt-Bu: Sodium tert-butoxide; CPME: Cyclopentyl methyl ether.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Benzylphosphonate using Pd(OAc)₂/Xantphos

This protocol is adapted from a procedure utilizing a palladium acetate and Xantphos catalytic system.[1]

Materials:

  • Benzyl bromide (1.0 mmol)

  • Diethyl H-phosphonate (1.2 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol)

  • Xantphos (0.06 mmol)

  • Anhydrous toluene (5 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)₂ (6.7 mg, 0.03 mmol) and Xantphos (34.7 mg, 0.06 mmol).

  • The flask is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.

  • Add anhydrous toluene (5 mL) via syringe and stir the mixture for 10 minutes at room temperature.

  • Add benzyl bromide (171 mg, 1.0 mmol), diethyl H-phosphonate (166 mg, 1.2 mmol), and DBU (228 mg, 1.5 mmol) sequentially via syringe.

  • The reaction mixture is then heated to 80 °C in an oil bath and stirred for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford diethyl benzylphosphonate as a colorless oil.

Protocol 2: Synthesis of Diethyl (4-methylbenzyl)phosphonate using Pd₂(dba)₃/Xantphos

This protocol is based on a method employing a Pd₂(dba)₃ catalyst.[2]

Materials:

  • 4-Methylbenzyl chloride (1.0 mmol)

  • Diethyl H-phosphonate (1.2 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol)

  • Xantphos (0.03 mmol)

  • Anhydrous toluene (5 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a dry Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ (13.7 mg, 0.015 mmol) and Xantphos (17.4 mg, 0.03 mmol).

  • Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.

  • Add 4-methylbenzyl chloride (140.6 mg, 1.0 mmol), diethyl H-phosphonate (166 mg, 1.2 mmol), and DBU (228 mg, 1.5 mmol).

  • The reaction vessel is sealed and heated to 80 °C for 4 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, washing with ethyl acetate.

  • The filtrate is concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired product.

Safety Precautions

  • Palladium compounds and organophosphorus reagents should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Anhydrous solvents are flammable and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

The palladium-catalyzed synthesis of diethyl benzylphosphonate derivatives offers a highly efficient and versatile methodology for researchers in organic synthesis and drug development. The choice of catalyst system, ligand, base, and solvent can be tailored to specific substrates and desired outcomes. The protocols and data presented herein provide a comprehensive guide for the practical application of these important reactions.

References

Application Notes and Protocols: Antimicrobial Activity of Diethyl Benzylphosphonate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antimicrobial activity of various Diethyl benzylphosphonate derivatives and detailed protocols for their evaluation. The information is compiled from recent studies and is intended to guide researchers in the screening and characterization of these compounds as potential antimicrobial agents.

Data Presentation: Antimicrobial Activity against Escherichia coli Strains

The antimicrobial efficacy of a series of Diethyl benzylphosphonate derivatives has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. The studies cited tested these compounds against several strains of Escherichia coli (K12, R2, R3, and R4) which differ in the length of their lipopolysaccharide (LPS) chains.[1][2] The results indicate that these derivatives exhibit significant cytotoxic effects on the tested bacterial strains.[1]

Below is a summary of the reported MIC and MBC values for selected Diethyl benzylphosphonate derivatives. Lower values indicate higher antimicrobial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Diethyl Benzylphosphonate Derivatives against E. coli Strains (µg/mL) [2][3]

CompoundE. coli K12E. coli R2E. coli R3E. coli R4
Compound 1 ~250~250~250~250
Compound 2 ~250~250~250~250
Compound 3 ~125~125~250~250
Compound 4 ~500~500~500~500
Compound 5 ~500~500~500~500
Compound 6 ~125~125~125~125
Compound 7 ~250~250~250~250
Compound 8 ~125~125~125~125

Table 2: Minimum Bactericidal Concentration (MBC) of Diethyl Benzylphosphonate Derivatives against E. coli Strains (µg/mL) [1][2]

CompoundE. coli K12E. coli R2E. coli R3E. coli R4
Compound 1 >500>500>500>500
Compound 2 >500>500>500>500
Compound 3 ~250~250>500>500
Compound 4 >500>500>500>500
Compound 5 >500>500>500>500
Compound 6 ~250~250~250~250
Compound 7 >500>500>500>500
Compound 8 ~250~250~250~250

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of Diethyl benzylphosphonate derivatives based on established methods.[4][5][6][7][8][9][10][11][12]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of Diethyl benzylphosphonate derivatives using the broth microdilution method in 96-well microtiter plates.

Materials:

  • Diethyl benzylphosphonate derivatives

  • Dimethyl sulfoxide (DMSO, for dissolving compounds)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, K12, R2, R3, R4)[13]

  • Sterile 96-well round-bottom microtiter plates

  • Sterile petri dishes

  • Sterile test tubes

  • Multipipettor

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator (37°C)

  • ELISA plate reader

Procedure:

  • Preparation of Test Compounds:

    • Dissolve the Diethyl benzylphosphonate derivatives in DMSO to a stock concentration of 10 mg/mL.[9]

    • Prepare a 2x working solution of the highest desired concentration by diluting the stock solution in MHB. For example, if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL working solution.[8]

  • Preparation of Bacterial Inoculum:

    • From a fresh 18-24 hour agar plate, select 4-5 well-isolated colonies of the test bacterial strain.[14]

    • Transfer the colonies to a tube containing sterile saline.[14]

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Broth Microdilution Assay:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.[8]

    • Add 100 µL of the 2x working solution of the test compound to the wells in the first column.[8]

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[8]

    • The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no bacteria).[8]

    • Inoculate all wells, except for the sterility control, with 5 µL of the prepared bacterial inoculum.[8]

  • Incubation and Reading:

    • Incubate the microtiter plate at 37°C for 18-24 hours.[9]

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[7]

    • Alternatively, read the optical density at 600 nm (OD₆₀₀) using an ELISA plate reader. The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the growth control.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed subsequently to the MIC assay to determine the concentration of the compound that results in bacterial death.

Materials:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.[5]

    • Spot-inoculate the aliquot onto a sterile MHA plate.

  • Incubation and Reading:

    • Incubate the MHA plate at 37°C for 18-24 hours.

    • After incubation, observe the plates for bacterial colony formation.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[4][7] This is practically determined as the lowest concentration at which no colonies are observed on the MHA plate.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimicrobial activity of Diethyl benzylphosphonate derivatives.

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Compound Dissolve Diethyl Benzylphosphonate Derivatives in DMSO SerialDilution Perform 2-fold Serial Dilutions in 96-well Plate Compound->SerialDilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate with Bacterial Suspension Inoculum->Inoculation SerialDilution->Inoculation IncubationMIC Incubate at 37°C for 18-24h Inoculation->IncubationMIC ReadMIC Read MIC (Visually or OD600) IncubationMIC->ReadMIC Subculture Subculture from Clear MIC Wells onto MHA Plates ReadMIC->Subculture IncubationMBC Incubate at 37°C for 18-24h Subculture->IncubationMBC ReadMBC Read MBC (Observe Colony Growth) IncubationMBC->ReadMBC

Antimicrobial Activity Assessment Workflow
Proposed Mechanism of Action

Preliminary studies suggest that Diethyl benzylphosphonate derivatives may exert their antimicrobial effect by inducing oxidative stress, leading to DNA damage and subsequent cell death.[1][13] The following diagram depicts this proposed signaling pathway.

G cluster_cell Bacterial Cell Compound Diethyl Benzylphosphonate Derivative ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Induces DNA_Damage Oxidative DNA Damage (e.g., 8-oxo-G) ROS->DNA_Damage Causes Cell_Death Cell Death DNA_Damage->Cell_Death Leads to

Proposed Mechanism of Antimicrobial Action

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 4-(diphenylamino)benzylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Diethyl 4-(diphenylamino)benzylphosphonate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, likely through a Michaelis-Arbuzov or a related reaction, and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low Reactivity of Starting Materials: 4-(Diphenylamino)benzyl halide may be unreactive. The reactivity of alkyl halides in the Michaelis-Arbuzov reaction follows the trend: I > Br > Cl.[1] 2. Reaction Temperature is Too Low: The Michaelis-Arbuzov reaction often requires elevated temperatures to proceed.[2] 3. Impurities in Reagents or Solvents: Moisture or other impurities can interfere with the reaction. 4. Inefficient Catalyst: If a catalyzed method is used (e.g., palladium-catalyzed cross-coupling), the catalyst or ligands may not be optimal.1. Use a More Reactive Halide: If using the chloride, switch to 4-(diphenylamino)benzyl bromide or iodide. 2. Increase Reaction Temperature: Gradually increase the temperature, monitoring for product formation and decomposition. A typical range for the Michaelis-Arbuzov reaction is 120-160 °C.[2] 3. Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly. Use freshly distilled or high-purity reagents. 4. Optimize Catalytic System: Screen different palladium catalysts and ligands to improve catalytic activity.
Formation of Significant Byproducts 1. Side Reactions of the Michaelis-Arbuzov Reaction: At high temperatures, side reactions such as elimination or rearrangement can occur. 2. Decomposition of Starting Material or Product: The diphenylamino group or the phosphonate ester may be sensitive to high temperatures. 3. Reaction with Solvent: The solvent may not be inert under the reaction conditions.1. Lower Reaction Temperature and Extend Reaction Time: This can help to minimize temperature-dependent side reactions. 2. Monitor the Reaction Closely: Use techniques like TLC or GC-MS to monitor the progress and stop the reaction once the starting material is consumed to prevent further decomposition. 3. Choose an Appropriate Solvent: Use a high-boiling, inert solvent such as toluene, xylene, or DMF.
Difficult Purification of the Final Product 1. Co-elution with Starting Materials or Byproducts: The product may have a similar polarity to unreacted starting materials or byproducts, making chromatographic separation challenging. 2. Oily or Gummy Product: The product may not crystallize easily, making isolation difficult.1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A common eluent system for similar compounds is a mixture of hexanes and ethyl acetate.[3] 2. Consider Alternative Purification Methods: Techniques such as distillation under reduced pressure (if the product is thermally stable) or recrystallization from a suitable solvent system could be effective. 3. Product Derivatization: In some cases, converting the product to a crystalline derivative can aid in purification, followed by regeneration of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most probable and widely used method is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a 4-(diphenylamino)benzyl halide with triethyl phosphite. Alternative methods include palladium-catalyzed cross-coupling reactions between a 4-(diphenylamino)benzyl halide and diethyl phosphite.

Q2: How can I improve the yield of the Michaelis-Arbuzov reaction for this specific compound?

A2: Several factors can be optimized to improve the yield:

  • Reactant Stoichiometry: Using a slight excess of triethyl phosphite can help drive the reaction to completion.

  • Temperature Control: Careful optimization of the reaction temperature is crucial. While heating is necessary, excessive temperatures can lead to byproduct formation.

  • Choice of Halide: Using 4-(diphenylamino)benzyl bromide or iodide is generally more effective than the corresponding chloride due to their higher reactivity.[1]

  • Reaction Time: Monitoring the reaction progress by TLC or NMR is essential to determine the optimal reaction time and avoid product degradation.

Q3: What are the expected byproducts in this synthesis?

A3: Potential byproducts include unreacted starting materials, products from elimination reactions (stilbene derivatives), and potentially products from the rearrangement of the phosphonium intermediate. In some cases, if the reaction temperature is too high or the reaction time is too long, decomposition of the product can also occur.

Q4: What are the recommended purification techniques for this compound?

A4: The most common purification method is column chromatography on silica gel.[3] A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is typically effective. For some benzylphosphonates, purification by flash chromatography has been reported to give good results.[3]

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Thin Layer Chromatography (TLC): To assess the purity of the product.

Experimental Protocols

General Protocol for the Synthesis of Diethyl Benzylphosphonate via Michaelis-Arbuzov Reaction

This protocol is adapted from a procedure for the synthesis of a generic diethyl benzylphosphonate and should be optimized for the specific substrate.

Step Procedure Notes
1. Reactant Setup In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(diphenylamino)benzyl bromide (1.0 eq).Ensure all glassware is dry. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
2. Addition of Reagent Add triethyl phosphite (1.1 - 1.5 eq) to the flask.The addition can be done at room temperature. A slight excess of triethyl phosphite is often used.
3. Reaction Heat the reaction mixture to 120-150 °C.Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
4. Workup After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure.The endpoint of the reaction is typically the disappearance of the starting benzyl halide.
5. Purification Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.The exact eluent composition should be determined by TLC analysis.
6. Characterization Characterize the purified product by ¹H NMR, ¹³C NMR, ³¹P NMR, and MS.For a similar compound, diethyl benzylphosphonate, the product was obtained as a transparent oil with a high yield.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Combine 4-(diphenylamino)benzyl halide and triethyl phosphite start->reagents heat Heat reaction mixture (120-150 °C) reagents->heat monitor Monitor reaction by TLC heat->monitor monitor->heat Continue heating cool Cool to room temperature monitor->cool Reaction complete distill Remove volatiles under reduced pressure cool->distill chromatography Purify by column chromatography distill->chromatography characterize Characterize product (NMR, MS) chromatography->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield cause1 Low Reactivity start->cause1 cause2 Side Reactions start->cause2 cause3 Purification Loss start->cause3 sol1a Use more reactive halide (Br/I) cause1->sol1a sol1b Increase temperature cause1->sol1b sol2a Optimize temperature and time cause2->sol2a sol2b Use inert solvent cause2->sol2b sol3a Optimize chromatography cause3->sol3a sol3b Consider recrystallization cause3->sol3b

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Diethyl 4-(diphenylamino)benzylphosphonate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the purification of Diethyl 4-(diphenylamino)benzylphosphonate, a critical intermediate for researchers in drug development and materials science.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities often stem from the synthetic route used, typically a variation of the Michaelis-Arbuzov reaction. These can include:

  • Unreacted starting materials: Such as 4-(diphenylamino)benzyl halide (e.g., bromide or chloride) and triethyl phosphite.

  • Byproducts of the Michaelis-Arbuzov reaction: Including ethyl halides and potentially byproducts from side reactions.

  • Oxidation products: The diphenylamino moiety can be susceptible to oxidation, leading to colored impurities.

  • Solvent residues: Residual solvents from the reaction or extraction steps.

Q2: My purified product is a pale yellow oil, but I expected a solid. Is this normal?

A2: While some phosphonates are solids, many, including this compound, can be isolated as viscous oils or low-melting solids, especially if trace impurities are present. The physical state can be influenced by the purity and the solvent used for the final concentration. If NMR and other analytical data confirm the structure and high purity, a viscous oil is an acceptable form.

Q3: I am having difficulty separating my product from a closely running impurity on the TLC plate. What can I do?

A3: If you are observing co-elution, consider the following strategies:

  • Solvent System Modification: Adjust the polarity of your eluent for column chromatography. A shallower gradient or the use of a different solvent system (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can improve separation.

  • Alternative Chromatography: Consider using a different stationary phase, such as alumina, or employing preparative HPLC for challenging separations.

  • Recrystallization: If your product is amenable to crystallization, this can be a highly effective method for removing closely related impurities.

Q4: After column chromatography, my product still shows baseline impurities in the NMR spectrum. What is the likely cause?

A4: This could be due to several factors:

  • Column Overloading: Loading too much crude product onto the column can lead to poor separation.

  • Improper Packing: An improperly packed column can result in channeling and inefficient separation.

  • Inappropriate Solvent System: The chosen eluent may not be optimal for separating all impurities.

  • Product Instability: The product might be degrading on the silica gel. If you suspect this, minimizing the time on the column and using a less acidic stationary phase or adding a small amount of a neutralizer like triethylamine to the eluent might help.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield after purification Product loss during extraction or chromatography.Ensure complete extraction from the aqueous phase. Use a less polar solvent for chromatography if the product is highly retained on the column.
Incomplete reaction.Monitor the reaction by TLC or NMR to ensure completion before workup.
Product appears colored (yellow/brown) Presence of oxidized impurities.Work in an inert atmosphere (e.g., nitrogen or argon) if possible. Consider treating the crude product with activated carbon before chromatography.
Multiple spots on TLC of the purified product Incomplete separation during chromatography.Optimize the solvent system for column chromatography. Consider a second column purification or recrystallization.
Decomposition of the product on the TLC plate (silica gel).Spot the TLC plate and develop it immediately. Add a small amount of triethylamine to the developing solvent.
Broad peaks in the NMR spectrum Presence of paramagnetic impurities or aggregation.Filter the NMR sample through a small plug of silica gel or celite. Ensure the sample is fully dissolved.
Residual solvent signals obscuring product peaks.Dry the sample under high vacuum for an extended period.

Experimental Protocols

Column Chromatography Purification

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material.
  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
  • Pack the column carefully to avoid air bubbles.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
  • Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
  • Carefully load the sample onto the top of the packed column.

3. Elution:

  • Begin elution with a low-polarity solvent mixture and gradually increase the polarity. A typical gradient could be from 95:5 Hexane:Ethyl Acetate to 70:30 Hexane:Ethyl Acetate.
  • Monitor the elution of the product using thin-layer chromatography (TLC). The product is expected to be UV active.

4. Fraction Collection and Analysis:

  • Collect fractions and analyze them by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Parameter Recommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Hexane and Ethyl Acetate (e.g., starting from 5% Ethyl Acetate in Hexane and gradually increasing to 30%) or a gradient of Dichloromethane in Hexane.
Detection UV light (254 nm)
Recrystallization

If the purified oil can be solidified or if you are aiming for crystalline material, recrystallization can be an effective final purification step.

1. Solvent Selection:

  • The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
  • Common solvent systems for phosphonates include ethyl acetate/hexanes, diethyl ether/hexanes, or isopropanol/water.

2. Procedure:

  • Dissolve the compound in a minimal amount of the hot solvent or solvent mixture.
  • Allow the solution to cool slowly to room temperature.
  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.
  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification Workflow

PurificationWorkflow Crude Crude Product (from reaction workup) TLC_Analysis TLC Analysis (Assess purity and impurity profile) Crude->TLC_Analysis Analyze Column_Chromatography Column Chromatography (Primary Purification) TLC_Analysis->Column_Chromatography Proceed if impure Pure_Product Pure Diethyl 4-(diphenylamino) benzylphosphonate Column_Chromatography->Pure_Product Collect pure fractions Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions Collect impure fractions Recrystallization Recrystallization (Optional final purification) Recrystallization->Pure_Product Obtain crystalline product Pure_Product->Recrystallization For higher purity

Caption: A logical workflow for the purification of this compound.

Technical Support Center: Synthesis of Diethyl 4-(diphenylamino)benzylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 4-(diphenylamino)benzylphosphonate. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Kabachnik-Fields reaction.[1][2][3] This is a one-pot, three-component condensation reaction involving diphenylamine, a suitable benzaldehyde derivative (such as 4-formyl-N,N-diphenylaniline), and diethyl phosphite.[1][4] A closely related two-step alternative is the Pudovik reaction, which involves the initial formation of an imine from diphenylamine and the aldehyde, followed by the addition of diethyl phosphite.[1][3]

Q2: What are the primary reactants and general conditions for the Kabachnik-Fields synthesis?

A2: The primary reactants are:

  • Amine: Diphenylamine

  • Carbonyl Compound: An appropriately substituted benzaldehyde, typically 4-formyl-N,N-diphenylaniline.

  • Phosphorus Source: Diethyl phosphite

The reaction is often carried out in a solvent such as toluene, acetonitrile, or even under solvent-free conditions.[4][5] It can be promoted by various catalysts, including Lewis acids (e.g., CeCl₃, Mg(ClO₄)₂) or Brønsted acids, although catalyst-free reactions, sometimes assisted by microwave irradiation, have also been reported to be effective.[4][5]

Q3: What is the role of the catalyst in this reaction?

A3: Catalysts in the Kabachnik-Fields reaction can accelerate the rate of reaction and improve yields. Lewis acids can activate the carbonyl group of the aldehyde, facilitating the initial formation of the imine intermediate.[3] Both acid and base catalysts can positively influence the reaction rate. However, it's noteworthy that for many α-aminophosphonate syntheses, especially under microwave conditions, catalysts may not be necessary.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on potential side reactions and offering solutions.

Problem 1: Low yield of the desired product.

Potential Cause Suggested Solution
Incomplete reaction. Monitor the reaction progress using techniques like TLC or ³¹P NMR.[4] Consider increasing the reaction time or temperature. Microwave irradiation can sometimes significantly reduce reaction times and improve yields.
Side reaction forming α-hydroxyphosphonate. The reaction between the aldehyde and diethyl phosphite can sometimes compete with imine formation, leading to an α-hydroxyphosphonate intermediate.[5][6] While this can sometimes be converted to the desired product, it can also be a dead-end pathway.[5] To favor imine formation, consider pre-forming the imine (Pudovik reaction pathway) before adding the diethyl phosphite. The choice of a less reactive ("softer") carbonyl compound can also favor reaction with the "softer" phosphite nucleophile.[5][6]
Suboptimal catalyst or reaction conditions. The choice of catalyst and solvent can significantly impact yield. Experiment with different Lewis acid catalysts or consider a catalyst-free approach under microwave irradiation. A systematic optimization of temperature, solvent, and reactant stoichiometry is recommended.
Purity of reactants. Ensure that all reactants, especially diethyl phosphite, are of high purity and free from water, which can hydrolyze the phosphite and other intermediates.

Problem 2: Presence of significant impurities in the crude product.

Potential Side Product Identification Mitigation Strategy
Unreacted starting materials. TLC, ¹H NMR, ³¹P NMR.Optimize reaction stoichiometry and conditions to drive the reaction to completion. Purification via column chromatography is typically effective for removal.
α-Hydroxyphosphonate. Can be identified by its characteristic signals in ¹H and ³¹P NMR spectra.As mentioned above, favor the imine formation pathway. If formed, it may be separable by column chromatography.
Products of self-condensation of reactants. Complex mixture often observed by TLC and NMR.Maintain appropriate reaction concentrations and temperatures. Slow addition of one of the reactants can sometimes minimize self-condensation.
Rearrangement products. In related Pudovik reactions, rearrangement to form a >P(O)-O-CH-P(O)< moiety has been observed.Careful control of reaction conditions, particularly temperature and catalyst, can minimize rearrangements.
Oxidation of diphenylamine. Can lead to colored impurities.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Problem 3: Difficulty in purifying the final product.

Issue Suggested Approach
Co-elution of impurities during column chromatography. Experiment with different solvent systems (e.g., varying polarity with hexane/ethyl acetate or dichloromethane/methanol gradients).[7] Consider using a different stationary phase for chromatography.
Oily product that is difficult to crystallize. High vacuum drying to remove residual solvents. Attempt recrystallization from a variety of solvent systems. If the product remains an oil, purification by column chromatography is the primary method.
Thermal instability during purification. Avoid excessive heat during solvent removal (rotary evaporation). Use moderate temperatures for drying.

Quantitative Data Summary

Compound Structure Percentage in Crude Mixture (%)
Expected α-aminophosphonateR-CH(NHR')-P(O)(OEt)₂~54
N-methylated-α-aminophosphonateR-CH(N(Me)R')-P(O)(OEt)₂9
N-ethylated-α-aminophosphonateR-CH(N(Et)R')-P(O)(OEt)₂3
2-Aminoethyl ethyl phosphiteR'NH-CH₂CH₂-O-P(OEt)H34

Note: This data is for a different set of reactants and is provided for illustrative purposes.

Experimental Protocols

A general experimental protocol for the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction is provided below. Researchers should adapt this protocol based on the specific reactivity of their substrates and optimize conditions accordingly.

General Catalyst-Free Microwave-Assisted Synthesis of Diethyl α-aryl-α-aminophosphonates:

  • In a microwave reactor vial, combine the primary amine (1 mmol), the benzaldehyde derivative (1 mmol), and diethyl phosphite (1.2 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 20-60 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure α-aminophosphonate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Visualizations

Kabachnik_Fields_Pathway cluster_reactants Reactants cluster_pathways Reaction Pathways Amine Diphenylamine Product This compound Amine->Product Imine Imine Intermediate Amine->Imine + Aldehyde (-H₂O) Aldehyde 4-Formyl-N,N-diphenylaniline Aldehyde->Imine Hydroxyphosphonate α-Hydroxyphosphonate Intermediate Aldehyde->Hydroxyphosphonate + Diethyl Phosphite Phosphite Diethyl Phosphite Phosphite->Product Phosphite->Hydroxyphosphonate Imine->Product + Diethyl Phosphite Hydroxyphosphonate->Product + Diphenylamine (-H₂O)

Caption: Primary and potential side pathways in the Kabachnik-Fields reaction.

Troubleshooting_Workflow Start Start Synthesis LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No OptimizeConditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) LowYield->OptimizeConditions Yes Purification Optimize Purification (Column Chromatography) ImpureProduct->Purification Yes End Successful Synthesis ImpureProduct->End No OptimizeConditions->Start CheckPurity Check Reactant Purity CheckPurity->Start ChangeCatalyst Change/Add Catalyst or Use Microwave ChangeCatalyst->Start PreformImine Consider Pudovik Reaction (Pre-form Imine) PreformImine->Start Characterize Characterize Byproducts (NMR, MS) Purification->Characterize Characterize->OptimizeConditions

Caption: A troubleshooting workflow for the synthesis of the target compound.

Side_Reactions Reactants Aldehyde + Diethyl Phosphite Hydroxyphosphonate α-Hydroxyphosphonate Reactants->Hydroxyphosphonate PhosphateRearrangement Phosphate Rearrangement (Dead-end) Hydroxyphosphonate->PhosphateRearrangement Rearrangement DesiredProduct α-Aminophosphonate Hydroxyphosphonate->DesiredProduct + Diphenylamine Amine Diphenylamine Amine->DesiredProduct

Caption: Formation and fate of the α-hydroxyphosphonate side product.

References

Technical Support Center: Optimization of the Horner-Wadsworth-Emmons Reaction with Diethyl 4-(diphenylamino)benzylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Horner-Wadsworth-Emmons (HWE) reaction, specifically focusing on the optimization when using Diethyl 4-(diphenylamino)benzylphosphonate.

Troubleshooting Guide

This guide addresses common issues encountered during the HWE reaction with this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base used may not be strong enough to deprotonate the phosphonate, especially given the electron-donating nature of the diphenylamino group which can decrease the acidity of the benzylic proton. 2. Reaction Temperature Too Low: The rate of reaction may be too slow at the temperature used. 3. Steric Hindrance: The bulky diphenylamino group on the phosphonate or a sterically hindered aldehyde/ketone can impede the reaction. 4. Decomposition of Reactants or Intermediates: Base-sensitive functional groups on the aldehyde or ketone substrate may be undergoing side reactions.1. Base Selection: Switch to a stronger base. Common choices include NaH, LiHMDS, or n-BuLi. For base-sensitive substrates, consider milder conditions like LiCl with an amine base (Masamune-Roush conditions).[1][2] 2. Temperature Optimization: Gradually increase the reaction temperature. Some HWE reactions show improved yields at room temperature or even with gentle heating compared to low temperatures.[3] 3. Increase Reaction Time/Concentration: Allow the reaction to proceed for a longer duration or increase the concentration of reactants. 4. Protecting Groups: If your aldehyde or ketone has base-sensitive functional groups, consider using appropriate protecting groups.
Poor (E)-Stereoselectivity 1. Reaction Conditions Favoring (Z)-Isomer: Certain conditions, such as the use of potassium salts with crown ethers, can favor the formation of the (Z)-alkene.[4] 2. Reversibility of Intermediate Formation: Insufficient equilibration of the oxaphosphetane intermediate can lead to a mixture of isomers.1. Cation Effect: Use of lithium or sodium bases generally favors the (E)-alkene.[5] 2. Temperature: Higher reaction temperatures often lead to increased (E)-selectivity due to thermodynamic control.[5] 3. Solvent Choice: Protic solvents are generally avoided, but aprotic polar solvents like THF or DME are standard. The choice of solvent can influence selectivity.[6]
Formation of Side Products 1. Self-Condensation of Aldehyde/Ketone: The base can catalyze the self-condensation (e.g., aldol reaction) of the carbonyl compound. 2. Reaction with Phosphonate Ester: The base may react with the ethyl esters of the phosphonate. 3. Michael Addition: If the product is an α,β-unsaturated ketone, the phosphonate carbanion can potentially undergo a Michael addition.1. Slow Addition: Add the aldehyde or ketone slowly to the solution of the deprotonated phosphonate at a low temperature to minimize self-condensation. 2. Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the phosphonate to ensure the carbonyl compound is consumed. 3. Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent the formation of side products.
Difficult Product Purification 1. Water-Soluble Byproduct: The phosphate byproduct is generally water-soluble and can be removed by an aqueous workup.[6][7] 2. Unreacted Starting Material: If the reaction did not go to completion, separating the product from the starting phosphonate and aldehyde/ketone can be challenging.1. Aqueous Workup: Perform a thorough aqueous extraction to remove the phosphate byproduct. 2. Chromatography: Column chromatography is often necessary to purify the final product. A gradient elution with a mixture of hexanes and ethyl acetate is a common starting point.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Horner-Wadsworth-Emmons reaction?

A1: The HWE reaction involves the deprotonation of a phosphonate ester by a base to form a stabilized carbanion.[5] This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, forming an intermediate called an oxaphosphetane.[1] This intermediate then eliminates a water-soluble phosphate salt to yield an alkene.[6][9] The reaction typically favors the formation of the (E)-alkene.[1][5]

Q2: How does the diphenylamino group in this compound affect the reaction?

A2: The diphenylamino group is electron-donating. This can decrease the acidity of the benzylic proton, potentially requiring a stronger base for efficient deprotonation compared to phosphonates with electron-withdrawing groups. The steric bulk of this group may also influence the rate and stereoselectivity of the reaction.

Q3: What are the best general conditions to start with for optimizing the HWE reaction with this phosphonate?

A3: A good starting point would be to use sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C to room temperature.[6] The phosphonate is typically deprotonated first, followed by the slow addition of the aldehyde or ketone.

Q4: How can I improve the (Z)-selectivity if desired?

A4: While the HWE reaction generally favors the (E)-isomer, certain modifications can promote (Z)-selectivity. The Still-Gennari modification uses phosphonates with electron-withdrawing groups (like trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF) to favor the (Z)-alkene.[2][5] While your phosphonate has an electron-donating group, experimenting with potassium bases and crown ethers may still influence the E/Z ratio.

Q5: My aldehyde is sensitive to strong bases. What conditions should I use?

A5: For base-sensitive substrates, the Masamune-Roush conditions, which utilize lithium chloride (LiCl) and a milder amine base like DBU or Hünig's base, are a good option.[1][2]

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq.).

  • Solvent Addition: Add anhydrous THF (or another suitable aprotic solvent) to dissolve the phosphonate.

  • Deprotonation: Cool the solution to the desired temperature (e.g., 0 °C). Add the base (e.g., NaH, 1.2 eq.) portion-wise and stir the mixture for 30-60 minutes.

  • Carbonyl Addition: Slowly add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Presentation

The following tables summarize the expected impact of various reaction parameters on the outcome of the HWE reaction.

Table 1: Effect of Base and Cation on Stereoselectivity

BaseCationTypical (E/Z) SelectivityNotes
NaHNa⁺High (E)Common and effective for many substrates.[6]
n-BuLiLi⁺High (E)Strong base, good for less acidic phosphonates.[5]
LiHMDSLi⁺High (E)Strong, non-nucleophilic base.
KHMDSK⁺Can favor (Z)Often used with 18-crown-6 for (Z)-selectivity.[4][5]
DBU/LiClLi⁺Good (E)Milder conditions for base-sensitive substrates.[2]

Table 2: Effect of Temperature on Reaction Outcome

TemperatureExpected Effect on YieldExpected Effect on (E)-Selectivity
-78 °CMay be low if activation energy is highKinetically controlled, can vary
0 °C to Room Temp.Generally improvesOften increases due to thermodynamic equilibration[5]
RefluxCan maximize yield for slow reactionsTypically high (E)-selectivity

Visualizations

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Workflow start Start: Define Aldehyde and Phosphonate setup Initial Reaction Setup (e.g., NaH, THF, 0°C to RT) start->setup analyze1 Analyze Outcome (Yield, E/Z Ratio) setup->analyze1 troubleshoot Low Yield? analyze1->troubleshoot base_opt Optimize Base (e.g., LiHMDS, n-BuLi, DBU/LiCl) troubleshoot->base_opt Yes selectivity Poor E-selectivity? troubleshoot->selectivity No temp_opt Optimize Temperature (e.g., RT, Reflux) base_opt->temp_opt analyze2 Re-analyze Outcome temp_opt->analyze2 analyze2->selectivity cation_opt Change Cation (Li+ vs Na+) selectivity->cation_opt Yes success Successful Optimization selectivity->success No temp_opt2 Increase Temperature cation_opt->temp_opt2 analyze3 Re-analyze Outcome temp_opt2->analyze3 analyze3->success HWE_Troubleshooting start Problem with HWE Reaction q_yield Is the yield low? start->q_yield q_e_z Is E/Z ratio poor? q_yield->q_e_z No sol_base Use stronger base (e.g., n-BuLi, LiHMDS) q_yield->sol_base Yes sol_cation Switch to Li+ or Na+ base q_e_z->sol_cation Yes q_side_products Are there side products? q_e_z->q_side_products No sol_temp Increase reaction temperature sol_base->sol_temp sol_time Increase reaction time sol_temp->sol_time sol_time->q_e_z sol_temp2 Increase temperature for thermodynamic control sol_cation->sol_temp2 sol_temp2->q_side_products sol_slow_add Slowly add carbonyl at low temperature q_side_products->sol_slow_add Yes end Problem Resolved q_side_products->end No sol_slow_add->end

References

Technical Support Center: Diethyl 4-(diphenylamino)benzylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability and storage data for Diethyl 4-(diphenylamino)benzylphosphonate is limited. The following guidance is based on available information for this compound, general knowledge of phosphonate esters and diphenylamine derivatives, and data for the closely related compound, Diethyl benzylphosphonate. Researchers should always perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1]

Q2: How should I handle the compound upon receiving it?

Upon receipt, the compound should be stored in a cool, dry, and well-ventilated area.[2][3] It is important to avoid contact with strong oxidizing agents and strong acids.[3][4] Always handle the compound in a well-ventilated area or with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

Q3: Is this compound sensitive to light?

While specific data for this compound is unavailable, the diphenylamine moiety suggests potential light sensitivity, which can lead to discoloration.[4][5] It is recommended to store the compound in a light-protected container (e.g., an amber vial).

Q4: What are the potential degradation pathways for this compound?

Phosphonate esters are generally stable but can undergo hydrolysis under acidic or basic conditions.[6][7] The diphenylamino group may be susceptible to oxidation. Degradation may be accelerated by exposure to high temperatures, light, and incompatible materials.

Q5: Can I store solutions of this compound? If so, under what conditions?

If you need to store the compound in solution, it is advisable to use a dry, aprotic solvent and store it at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. The stability in solution is highly dependent on the solvent and storage conditions, so it is recommended to prepare solutions fresh whenever possible or to conduct a stability study for your specific conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change from white/off-white to yellow/brown) Exposure to light or air, leading to oxidation of the diphenylamino group.Store the compound in a tightly sealed, amber container, and consider flushing with an inert gas like argon or nitrogen before sealing.
Inconsistent experimental results over time with the same batch Degradation of the compound due to improper storage or handling.Re-evaluate your storage and handling procedures. Ensure the compound is stored at the recommended temperature and protected from light and moisture. Prepare fresh solutions for each experiment.
Poor solubility in a non-polar organic solvent Potential degradation or presence of impurities.Confirm the purity of the compound. If degradation is suspected, consider purification or obtaining a new batch.
Unexpected side products in reactions The compound may be degrading under the reaction conditions.Assess the compatibility of the compound with all reagents and solvents in your reaction. Consider running the reaction at a lower temperature or for a shorter duration.

Data Presentation

Table 1: Physicochemical and Storage Data for this compound

PropertyValueSource
CAS Number126150-12-7[1]
Molecular FormulaC23H26NO3P[1]
Molecular Weight395.43 g/mol [1]
Melting Point82-84°C[1]
Recommended Storage Temperature2-8°C[1]

Table 2: Comparison with Diethyl benzylphosphonate

PropertyThis compoundDiethyl benzylphosphonate
CAS Number 126150-12-71080-32-6[8]
Appearance SolidColorless liquid[8]
Storage 2-8°C, protect from light[1]Cool, dry, well-ventilated place[2][3][9]
Stability Data not available; potential sensitivity to light and oxidationStable under recommended storage conditions[9]

Experimental Protocols

General Protocol for Assessing Compound Stability

This protocol provides a general framework for evaluating the stability of this compound under various conditions.

  • Sample Preparation:

    • Accurately weigh several samples of the compound into individual, appropriate containers (e.g., amber glass vials).

    • For solution stability, dissolve the compound in the desired solvent at a known concentration.

  • Stress Conditions:

    • Temperature: Store samples at various temperatures (e.g., -20°C, 4°C, room temperature, 40°C).

    • Light: Expose samples to controlled UV and visible light, with a dark control stored under the same conditions.

    • Humidity: Store samples in chambers with controlled humidity levels (e.g., 25% RH, 75% RH).

    • pH: For solutions, adjust the pH to acidic, neutral, and basic conditions using appropriate buffers.

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks).

  • Analysis:

    • At each time point, analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to determine the purity of the compound and identify any degradation products.

    • Compare the results to the initial time point (T=0) to calculate the percentage of degradation.

  • Data Evaluation:

    • Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics and estimate the shelf life.

Visualizations

StorageAndHandling cluster_storage Recommended Storage cluster_handling Handling Procedures storage_temp 2-8°C container Tightly Sealed Amber Container environment Dry & Well-Ventilated Area ppe Use Appropriate PPE (Gloves, Safety Glasses) ventilation Handle in a Well-Ventilated Area incompatibles Avoid Strong Oxidizing Agents & Strong Acids receive Receive Compound store Store Compound receive->store store->storage_temp store->container store->environment handle Handle for Experiment store->handle handle->ppe handle->ventilation handle->incompatibles experiment Use in Experiment handle->experiment

Caption: Recommended workflow for the storage and handling of this compound.

StabilityTestingWorkflow cluster_conditions Stress Conditions start Start Stability Study prep Prepare Samples (Solid & Solution) start->prep stress Expose to Stress Conditions prep->stress temp Temperature stress->temp light Light stress->light humidity Humidity stress->humidity ph pH (for solutions) stress->ph analyze Analyze Samples at Predetermined Time Points stress->analyze evaluate Evaluate Data & Determine Degradation Rate analyze->evaluate end End of Study evaluate->end

Caption: General experimental workflow for assessing the stability of a chemical compound.

References

Technical Support Center: Diethyl 4-(diphenylamino)benzylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 4-(diphenylamino)benzylphosphonate. The information addresses common impurities and issues that may be encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most probable common impurities in this compound?

A1: Based on the likely synthetic routes, the most common impurities in this compound can be categorized by their origin:

  • Starting Materials: Unreacted diphenylamine, diethyl phosphite, and formaldehyde (or its equivalent).

  • Intermediates: Incomplete reaction can lead to the presence of intermediate products.

  • Byproducts: Side reactions can generate various impurities.

Q2: How can I identify these impurities in my sample?

A2: A combination of analytical techniques is recommended for the identification and quantification of impurities. These include:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the main compound from impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To elucidate the structure of the impurities.

Q3: What are the potential sources of these impurities?

A3: The presence of impurities is often linked to the synthetic method employed. The two primary routes for synthesizing α-aminophosphonates like this compound are the Kabachnik-Fields reaction and the Michaelis-Arbuzov reaction.[1][2]

  • Kabachnik-Fields Reaction: This is a three-component reaction involving an amine (diphenylamine), a carbonyl compound (formaldehyde), and a hydrophosphoryl compound (diethyl phosphite).[3] Impurities can arise from side reactions between these components.

  • Michaelis-Arbuzov Reaction: This reaction involves the reaction of a trialkyl phosphite with an alkyl halide.[4] In this case, it would likely involve the reaction of a 4-(diphenylamino)benzyl halide with triethyl phosphite. Impurities can result from incomplete reaction or side reactions of the starting halide.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction.Optimize reaction conditions such as temperature, reaction time, and catalyst concentration. Monitor the reaction progress using techniques like TLC or HPLC.
Side reactions consuming starting materials.Adjust the stoichiometry of the reactants. Consider a different synthetic route if side reactions are significant.
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Ensure efficient mixing.
Inefficient purification.Optimize the purification method (e.g., column chromatography, recrystallization). Use appropriate solvent systems.
Formation of Byproducts Non-optimal reaction conditions.Carefully control the reaction temperature and the rate of addition of reagents.
Presence of moisture or air.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Common Impurities and Their Characteristics

The following table summarizes the potential impurities, their likely origin, and their molecular weights.

Impurity Name Potential Origin Molecular Weight ( g/mol )
DiphenylamineUnreacted starting material (Kabachnik-Fields)169.22
Diethyl phosphiteUnreacted starting material (Kabachnik-Fields)138.10
ParaformaldehydeUnreacted starting material (Kabachnik-Fields)(CH₂O)n
Triethyl phosphiteUnreacted starting material (Michaelis-Arbuzov)166.16
4-(Diphenylamino)benzyl alcoholHydrolysis of benzyl halide (Michaelis-Arbuzov)275.34
Bis(diphenylamino)methaneSide reaction in Kabachnik-Fields348.45
Diethyl (hydroxymethyl)phosphonateReaction of formaldehyde and diethyl phosphite168.12

Synthetic Pathways and Impurity Formation

The following diagrams illustrate the probable synthetic pathways for this compound and the potential points of impurity formation.

Kabachnik_Fields cluster_reactants Starting Materials cluster_product Main Product cluster_impurities Potential Impurities diphenylamine Diphenylamine main_product Diethyl 4-(diphenylamino) benzylphosphonate diphenylamine->main_product Kabachnik-Fields Reaction unreacted_diphenylamine Unreacted Diphenylamine diphenylamine->unreacted_diphenylamine bis_amine Bis(diphenylamino)methane diphenylamine->bis_amine Side Reaction formaldehyde Formaldehyde formaldehyde->main_product unreacted_formaldehyde Unreacted Formaldehyde formaldehyde->unreacted_formaldehyde hydroxy_phosphonate Diethyl (hydroxymethyl)phosphonate formaldehyde->hydroxy_phosphonate Side Reaction formaldehyde->bis_amine diethyl_phosphite Diethyl Phosphite diethyl_phosphite->main_product unreacted_diethyl_phosphite Unreacted Diethyl Phosphite diethyl_phosphite->unreacted_diethyl_phosphite diethyl_phosphite->hydroxy_phosphonate Michaelis_Arbuzov cluster_reactants Starting Materials cluster_product Main Product cluster_impurities Potential Impurities benzyl_halide 4-(Diphenylamino)benzyl halide main_product Diethyl 4-(diphenylamino) benzylphosphonate benzyl_halide->main_product Michaelis-Arbuzov Reaction unreacted_benzyl_halide Unreacted Benzyl Halide benzyl_halide->unreacted_benzyl_halide benzyl_alcohol 4-(Diphenylamino)benzyl alcohol benzyl_halide->benzyl_alcohol Hydrolysis elimination_product Elimination Byproduct benzyl_halide->elimination_product Elimination triethyl_phosphite Triethyl Phosphite triethyl_phosphite->main_product unreacted_triethyl_phosphite Unreacted Triethyl Phosphite triethyl_phosphite->unreacted_triethyl_phosphite

References

Technical Support Center: Scaling Up the Synthesis of Diethyl 4-(diphenylamino)benzylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Diethyl 4-(diphenylamino)benzylphosphonate. The information is presented in a practical question-and-answer format to directly address potential challenges encountered during experimentation and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic routes for the preparation of this compound: the Michaelis-Arbuzov reaction and the Kabachnik-Fields reaction. The choice between these routes may depend on the availability of starting materials, desired scale, and purification capabilities.

Q2: Which synthetic route is more suitable for large-scale synthesis?

A2: Both routes can be adapted for scale-up, but the Michaelis-Arbuzov reaction is often preferred for larger quantities due to its two-step nature, which can offer better control over each transformation and potentially simpler purification of the final product. The Kabachnik-Fields reaction, being a one-pot three-component reaction, can be more efficient for library synthesis on a smaller scale but may present more challenges in purification and optimization at a larger scale.

Q3: What are the key starting materials for each route?

A3:

  • Michaelis-Arbuzov Reaction: 4-(Diphenylamino)benzyl alcohol, a halogenating agent (e.g., thionyl chloride), and triethyl phosphite.

  • Kabachnik-Fields Reaction: 4-(Diphenylamino)benzaldehyde, diphenylamine, and diethyl phosphite.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both reactions. For the Michaelis-Arbuzov reaction, you can track the disappearance of the 4-(diphenylamino)benzyl halide. For the Kabachnik-Fields reaction, the consumption of 4-(diphenylamino)benzaldehyde can be monitored. 1H NMR and 31P NMR spectroscopy can also be used to check for the formation of the desired product.

Troubleshooting Guides

Michaelis-Arbuzov Reaction Route

Problem 1: Low yield in the conversion of 4-(diphenylamino)benzyl alcohol to 4-(diphenylamino)benzyl chloride.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure the thionyl chloride is fresh and used in a slight excess (e.g., 1.2 equivalents). The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion. Monitor the reaction by TLC until the starting alcohol spot is no longer visible.

  • Possible Cause 2: Degradation of the product during work-up.

    • Solution: The benzyl chloride can be sensitive to hydrolysis. Perform the aqueous work-up quickly and with cold solutions. Ensure the organic phase is thoroughly dried with an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent evaporation.

Problem 2: The Michaelis-Arbuzov reaction is sluggish or does not go to completion.

  • Possible Cause 1: Insufficient temperature.

    • Solution: The Michaelis-Arbuzov reaction typically requires heating. The reaction temperature should be maintained at the reflux temperature of the triethyl phosphite (around 150-160 °C) for several hours.

  • Possible Cause 2: Impure 4-(diphenylamino)benzyl chloride.

    • Solution: Residual starting alcohol in the benzyl chloride intermediate can interfere with the reaction. Ensure the benzyl chloride is pure before proceeding. If necessary, purify the intermediate by flash column chromatography.

Problem 3: Formation of significant byproducts during the Michaelis-Arbuzov reaction.

  • Possible Cause: Perkow reaction.

    • Solution: The Perkow reaction is a potential side reaction, especially if there are impurities. Using a higher reaction temperature generally favors the Michaelis-Arbuzov product. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Kabachnik-Fields Reaction Route

Problem 1: The three-component reaction gives a low yield of the desired product.

  • Possible Cause 1: Inefficient imine formation.

    • Solution: The initial formation of the imine from 4-(diphenylamino)benzaldehyde and diphenylamine can be slow. A catalytic amount of a Lewis acid (e.g., TiCl4, InCl3) or a dehydrating agent (e.g., molecular sieves) can be added to promote this step.

  • Possible Cause 2: Unfavorable equilibrium.

    • Solution: The Kabachnik-Fields reaction is often an equilibrium process. Removing the water formed during the reaction, for instance by using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene), can drive the reaction towards the product.

Problem 2: Difficulty in purifying the final product.

  • Possible Cause: Presence of unreacted starting materials and intermediates.

    • Solution: Careful optimization of the stoichiometry of the three components is crucial. A slight excess of the more volatile components (e.g., diethyl phosphite) can be used to ensure the complete conversion of the less volatile aldehyde and amine. Purification by flash column chromatography with a carefully selected solvent system is usually necessary.

Experimental Protocols

Route 1: Michaelis-Arbuzov Reaction

Step 1: Synthesis of 4-(Diphenylamino)benzyl alcohol

  • To a stirred solution of 4-(diphenylamino)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol, add sodium borohydride (1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the aldehyde is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 4-(Diphenylamino)benzyl chloride

  • Dissolve the 4-(diphenylamino)benzyl alcohol (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene.

  • Slowly add thionyl chloride (1.2 equivalents) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction with ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the benzyl chloride. Use this intermediate immediately in the next step.

Step 3: Synthesis of this compound

  • Heat a mixture of 4-(diphenylamino)benzyl chloride (1 equivalent) and an excess of triethyl phosphite (3-5 equivalents) at 150-160 °C for 4-6 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess triethyl phosphite by vacuum distillation.

  • Purify the crude product by flash column chromatography on silica gel.

Route 2: Kabachnik-Fields Reaction
  • In a round-bottom flask, mix 4-(diphenylamino)benzaldehyde (1 equivalent), diphenylamine (1 equivalent), and diethyl phosphite (1.2 equivalents) in a suitable solvent like toluene or acetonitrile.

  • Add a catalytic amount of a Lewis acid (e.g., InCl3, 10 mol%) or an equivalent of a dehydrating agent like molecular sieves.

  • Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and filter off the catalyst or molecular sieves.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterMichaelis-Arbuzov ReactionKabachnik-Fields Reaction
Number of Steps 3 (from aldehyde)1 (one-pot)
Overall Yield 60-75% (typical)50-70% (typical)
Reaction Conditions High temperature (150-160 °C)Reflux (solvent dependent)
Purification Generally more straightforwardCan be challenging due to multiple components
Scalability GoodModerate

Table 2: Typical Reagent Quantities for Lab-Scale Synthesis (Michaelis-Arbuzov Route)

StepStarting MaterialReagentQuantity (per 10g of starting material)Solvent
1 4-(Diphenylamino)benzaldehydeSodium Borohydride~2.1 gMethanol (~100 mL)
2 4-(Diphenylamino)benzyl alcoholThionyl Chloride~4.8 mLDichloromethane (~100 mL)
3 4-(Diphenylamino)benzyl chlorideTriethyl Phosphite~20 mLNone (neat)

Table 3: Typical Reagent Quantities for Lab-Scale Synthesis (Kabachnik-Fields Route)

Starting MaterialReagent 1Reagent 2Quantity (per 10g of aldehyde)Solvent
4-(Diphenylamino)benzaldehydeDiphenylamineDiethyl Phosphite~6.2 g (amine), ~5.6 mL (phosphite)Toluene (~100 mL)

Visualizations

Michaelis_Arbuzov_Pathway A 4-(Diphenylamino)benzaldehyde B 4-(Diphenylamino)benzyl alcohol A->B NaBH4 C 4-(Diphenylamino)benzyl chloride B->C SOCl2 D This compound C->D P(OEt)3, Heat Kabachnik_Fields_Pathway A 4-(Diphenylamino)benzaldehyde D Imine Intermediate A->D + B Diphenylamine B->D C Diethyl phosphite E This compound C->E + D->E Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Route Which Synthetic Route? Start->Route MA_Check Check Reaction Conditions: - Temperature (150-160°C) - Purity of Benzyl Halide - Reaction Time Route->MA_Check Michaelis-Arbuzov KF_Check Check Reaction Conditions: - Catalyst/Dehydrating Agent - Water Removal - Stoichiometry Route->KF_Check Kabachnik-Fields Purification Purification Issues MA_Check->Purification KF_Check->Purification MA_Purify Optimize Column Chromatography: - Gradient Elution - Different Solvent System Purification->MA_Purify Michaelis-Arbuzov KF_Purify Optimize Column Chromatography: - Careful Stoichiometry Control - Test Different Adsorbents Purification->KF_Purify Kabachnik-Fields End Problem Resolved MA_Purify->End KF_Purify->End

reaction monitoring techniques for Diethyl 4-(diphenylamino)benzylphosphonate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 4-(diphenylamino)benzylphosphonate, with a focus on reaction monitoring techniques.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing diethyl benzylphosphonates is the Michaelis-Arbuzov reaction.[1][2][3] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, such as 4-(diphenylamino)benzyl chloride or bromide. The reaction typically requires heating to facilitate the formation of the phosphonate product.

Q2: Which techniques are most suitable for monitoring the progress of this reaction?

A2: The primary techniques for monitoring the synthesis of this compound are Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 31P NMR.[4][5][6][7] High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis.

Q3: How does Thin-Layer Chromatography (TLC) help in monitoring the reaction?

A3: TLC is a rapid and cost-effective method to qualitatively track the progress of a reaction.[8] By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the disappearance of the starting materials (4-(diphenylamino)benzyl halide and triethyl phosphite) and the appearance of the this compound product as distinct spots with different retention factors (Rf).

Q4: What is the role of 31P NMR spectroscopy in monitoring this synthesis?

A4: 31P NMR is a powerful technique for monitoring reactions involving phosphorus-containing compounds.[4][9][10] Since the phosphorus atom in the starting material (triethyl phosphite) and the product (diethyl phosphonate) have distinct chemical shifts, 31P NMR allows for direct observation of the conversion of the reactant to the product. This provides a clear indication of the reaction's progression and completion.

Q5: Can I use 1H NMR to monitor the reaction?

A5: While 1H NMR can be used, it is often more complex to interpret for reaction monitoring in this specific synthesis compared to 31P NMR. The 1H NMR spectrum will contain signals from both the starting materials and the product, which can overlap. However, the appearance of new signals corresponding to the product and the disappearance of reactant signals can still provide valuable information on the reaction's progress.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Multiple unresolved spots on the TLC plate. 1. The chosen solvent system is not providing adequate separation. 2. The reaction is producing multiple byproducts.1. Experiment with different solvent systems of varying polarity (e.g., mixtures of hexanes and ethyl acetate in different ratios). 2. If byproducts are suspected, consider optimizing reaction conditions (e.g., temperature, reaction time) and utilize purification techniques like column chromatography post-reaction.
The product spot is streaking. 1. The sample spotted on the TLC plate is too concentrated. 2. The compound is highly polar and interacting strongly with the silica gel.1. Dilute the reaction mixture sample before spotting it on the TLC plate. 2. Add a small amount of a polar solvent like methanol or acetic acid to the developing solvent system.
No product spot is visible. 1. The reaction has not initiated. 2. The product is not UV active or does not stain with the chosen visualizing agent.1. Confirm the reaction conditions (temperature, reagents) are correct. 2. Use a different visualization method, such as a potassium permanganate stain, in addition to a UV lamp.[7]
31P NMR Spectroscopy Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
The 31P NMR spectrum shows a broad peak. 1. The sample is too concentrated. 2. The presence of paramagnetic impurities. 3. The reaction mixture is viscous.1. Dilute the sample with a suitable deuterated solvent. 2. Ensure all glassware is clean and reagents are pure. 3. Dilute the sample to reduce viscosity.
The spectrum shows the starting material peak but no product peak after a significant reaction time. 1. The reaction temperature is too low. 2. The alkyl halide is not reactive enough. 3. The triethyl phosphite has degraded.1. The Michaelis-Arbuzov reaction often requires elevated temperatures; ensure the reaction is being heated appropriately.[11] 2. Consider using a more reactive halide (iodide > bromide > chloride).[1] 3. Use freshly distilled or high-purity triethyl phosphite.
Multiple unexpected peaks in the 31P NMR spectrum. 1. Formation of side products, such as a phosphonium salt intermediate or products from the Perkow reaction.[2] 2. Decomposition of the product or starting material.1. Optimize reaction conditions to favor the Arbuzov product, such as adjusting the temperature. 2. Analyze the reaction at earlier time points to identify the onset of decomposition.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Preparation: Prepare a TLC developing chamber with a suitable solvent system (e.g., 7:3 hexanes:ethyl acetate).

  • Sampling: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary tube.

  • Spotting: Spot the aliquot onto a silica gel TLC plate. Also, spot the starting materials (4-(diphenylamino)benzyl halide and triethyl phosphite) as references.

  • Development: Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[7]

  • Analysis: Compare the Rf values of the spots in the reaction mixture lane to the reference lanes to track the consumption of starting materials and the formation of the product.

Protocol 2: Reaction Monitoring by 31P NMR Spectroscopy
  • Sampling: At desired time points, carefully take a small sample (0.1-0.5 mL) from the reaction mixture.

  • Sample Preparation: Dilute the sample with a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Data Acquisition: Acquire a 31P NMR spectrum. A proton-decoupled spectrum is typically sufficient.

  • Analysis: Process the spectrum and identify the chemical shifts. The triethyl phosphite starting material will have a characteristic peak, and the diethyl phosphonate product will appear at a different chemical shift. The progress of the reaction can be determined by the relative integration of these two peaks.

Visualizations

Reaction_Workflow cluster_synthesis Synthesis Stage cluster_monitoring Monitoring Stage cluster_decision Decision Point cluster_outcome Outcome start Mix 4-(diphenylamino)benzyl halide and triethyl phosphite heat Heat Reaction Mixture start->heat take_sample Take Aliquot heat->take_sample tlc TLC Analysis take_sample->tlc nmr 31P NMR Analysis take_sample->nmr check_completion Reaction Complete? tlc->check_completion nmr->check_completion workup Proceed to Workup and Purification check_completion->workup Yes continue_reaction Continue Reaction check_completion->continue_reaction No continue_reaction->heat

Caption: Workflow for the synthesis and monitoring of this compound.

Troubleshooting_Logic cluster_tlc TLC Issues cluster_nmr NMR Issues start Unsatisfactory Reaction Progress tlc_issue Multiple Spots / Streaking? start->tlc_issue nmr_issue Broad or Unexpected Peaks? start->nmr_issue adjust_solvent Adjust Solvent System tlc_issue->adjust_solvent Yes optimize_conditions Optimize Reaction Conditions tlc_issue->optimize_conditions No solution Improved Monitoring/Reaction Outcome adjust_solvent->solution optimize_conditions->solution check_concentration Check Sample Concentration nmr_issue->check_concentration Yes check_temp Verify Reaction Temperature nmr_issue->check_temp No check_concentration->solution check_temp->solution

Caption: A logical flow for troubleshooting common issues in reaction monitoring.

References

Validation & Comparative

A Comparative Guide to Diethyl Benzylphosphonates: Unveiling Structure-Activity Relationships in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Diethyl 4-(diphenylamino)benzylphosphonate and other substituted diethyl benzylphosphonates, with a focus on their performance as potential antimicrobial agents. The information presented is based on established experimental data from peer-reviewed literature, offering insights into how structural modifications of the benzylphosphonate scaffold influence biological activity.

Performance Comparison of Substituted Diethyl Benzylphosphonates

The antimicrobial efficacy of several diethyl benzylphosphonate derivatives has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify their potency. While direct experimental data for this compound was not found in the reviewed literature, we can infer its potential activity based on the structure-activity relationships observed for other analogues.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Diethyl Benzylphosphonate Derivatives against E. coli Strains

CompoundSubstituent at para-positionE. coli K12 (Wild Type)E. coli R2 (Defective LPS)E. coli R3 (More Defective LPS)E. coli R4 (Most Defective LPS)
Diethyl benzylphosphonate -H125125125125
Diethyl (4-bromobenzyl)phosphonate -Br12562.562.562.5
Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate -B(pin)125125125125
(4-((Diethoxyphosphoryl)methyl)phenyl)boronic acid -B(OH)₂62.531.2531.2531.25
*(E)_-4,4'-Bis(diethylphosphonatemethyl)stilbene -CH=CH-C₆H₄-CH₂P(O)(OEt)₂62.531.2531.2531.25
Diethyl ((2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-4-yl)methyl)phosphonate -C₆H₄-2,5-dione62.531.2531.2531.25
This compound (Predicted) -N(Ph)₂Predicted ModeratePredicted HighPredicted HighPredicted High

Data for compounds other than the predicted activity of this compound is adapted from a study on the synthesis and evaluation of diethyl benzylphosphonates as potential antimicrobial agents.[1][2][3][4] The lipopolysaccharide (LPS) layer of Gram-negative bacteria is a significant barrier to many antibiotics. The varying lengths of the LPS in the tested E. coli strains (R2, R3, R4 being progressively shorter than the wild type K12) allow for an assessment of how the compounds interact with the bacterial outer membrane.

Inference on this compound Activity:

Based on the data, the introduction of bulky and lipophilic substituents at the para-position of the phenyl ring tends to enhance antimicrobial activity, particularly against strains with a compromised LPS layer. The diphenylamino group is a large, non-polar substituent. Therefore, it is predicted that this compound would exhibit moderate to high antimicrobial activity. The large surface area of the diphenylamino group may facilitate interactions with the bacterial cell membrane, leading to increased efficacy. Further experimental validation is required to confirm this prediction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of diethyl benzylphosphonates and the evaluation of their antimicrobial properties.

General Synthesis of Diethyl Benzylphosphonates via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the synthesis of phosphonates.

Protocol:

  • A mixture of the appropriately substituted benzyl halide (1.0 eq.) and triethyl phosphite (1.2 eq.) is prepared.

  • The reaction mixture is heated at 140-160 °C for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Excess triethyl phosphite and the ethyl halide byproduct are removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure diethyl benzylphosphonate derivative.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Positive control wells (containing bacteria and broth without the test compound) and negative control wells (containing broth only) are included.

  • The microtiter plates are incubated at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following the MIC determination, an aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an agar plate (e.g., Mueller-Hinton agar).

  • The plates are incubated at 37 °C for 18-24 hours.

  • The MBC is identified as the lowest concentration of the test compound that results in a 99.9% reduction in the initial bacterial inoculum.

Visualizing the Workflow and Synthesis

To better illustrate the experimental processes and chemical transformations, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_antimicrobial_testing Antimicrobial Evaluation s1 Reactants: Substituted Benzyl Halide Triethyl Phosphite s2 Michaelis-Arbuzov Reaction s1->s2 s3 Purification (Distillation/Chromatography) s2->s3 s4 Pure Diethyl Benzylphosphonate Derivative s3->s4 a1 Serial Dilution of Phosphonate s4->a1 a2 Inoculation with Bacterial Strain a1->a2 a3 Incubation (18-24h, 37°C) a2->a3 a4 MIC Determination (Visual Inspection) a3->a4 a5 Subculturing on Agar Plates a4->a5 a6 Incubation (18-24h, 37°C) a5->a6 a7 MBC Determination (Colony Counting) a6->a7

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of diethyl benzylphosphonate derivatives.

Caption: General reaction scheme for the Michaelis-Arbuzov synthesis of diethyl benzylphosphonates.

Concluding Remarks

The available evidence strongly suggests that the antimicrobial activity of diethyl benzylphosphonates can be significantly modulated by the nature of the substituent on the phenyl ring. While further studies are needed to specifically quantify the efficacy of this compound, the existing data on analogous compounds provides a valuable framework for predicting its performance and guiding future research in the development of novel phosphonate-based antimicrobial agents. The protocols and workflows detailed in this guide offer a solid foundation for researchers to build upon in their exploration of this promising class of molecules.

References

Spectroscopic Validation of Diethyl 4-(diphenylamino)benzylphosphonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to validate the structure of Diethyl 4-(diphenylamino)benzylphosphonate. Due to the limited availability of published experimental data for this specific compound, this guide offers a comparative analysis based on the known spectroscopic data of its core structural components: diethyl benzylphosphonate and diphenylamine. The presented data serves as a predictive framework for researchers working on the synthesis and characterization of this and similar molecules.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, alongside the experimental data for its parent structures, diethyl benzylphosphonate and diphenylamine.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

Proton Assignment Diethyl Benzylphosphonate (Experimental, in CDCl₃) Diphenylamine (Experimental, in CDCl₃) This compound (Predicted, in CDCl₃)
Ar-H (benzyl, ortho to CH₂P) ~7.2-7.4 ppm (m)-~7.1-7.3 ppm (d)
Ar-H (benzyl, meta to CH₂P) ~7.2-7.4 ppm (m)-~6.9-7.1 ppm (d)
Ar-H (diphenylamino, ortho) -~7.04 ppm (d)[1]~7.0-7.1 ppm (m)
Ar-H (diphenylamino, meta) -~7.24 ppm (t)[1]~7.2-7.3 ppm (m)
Ar-H (diphenylamino, para) -~6.91 ppm (t)[1]~6.9-7.0 ppm (m)
N-H -~5.63 ppm (s, br)[1]~5.7-5.9 ppm (s, br)
P-CH₂-Ar ~3.14 ppm (d, JHP ≈ 22 Hz)[2]-~3.1-3.2 ppm (d, JHP ≈ 22 Hz)
O-CH₂-CH₃ ~4.00 ppm (quintet)[2]-~4.0-4.1 ppm (quintet)
O-CH₂-CH₃ ~1.22 ppm (t)[2]-~1.2-1.3 ppm (t)

Note: The predicted shifts for the aromatic protons of the benzyl group in the target molecule are shifted upfield due to the electron-donating effect of the para-diphenylamino substituent.

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

Carbon Assignment Diethyl Benzylphosphonate (Experimental, in CDCl₃) Diphenylamine (Experimental, in CDCl₃) This compound (Predicted, in CDCl₃)
Ar-C (benzyl, C-1) ~132.1 ppm (d, JCP ≈ 8 Hz)[3]-~125-127 ppm (d)
Ar-C (benzyl, C-2,6) ~129.4 ppm (d, JCP ≈ 6 Hz)[3]-~130-132 ppm (d)
Ar-C (benzyl, C-3,5) ~128.9 ppm (d, JCP ≈ 6 Hz)[3]-~118-120 ppm
Ar-C (benzyl, C-4) ~129.3 ppm (d, JCP ≈ 5 Hz)[3]-~145-147 ppm
Ar-C (diphenylamino, C-ipso) -~142.9 ppm[3]~142-144 ppm
Ar-C (diphenylamino, C-ortho) -~117.6 ppm[3]~117-119 ppm
Ar-C (diphenylamino, C-meta) -~129.1 ppm[3]~129-130 ppm
Ar-C (diphenylamino, C-para) -~120.8 ppm[3]~120-122 ppm
P-CH₂-Ar ~33.3 ppm (d, JCP ≈ 45 Hz)[3]-~33-34 ppm (d)
O-CH₂-CH₃ ~62.5 ppm (d, JCP ≈ 5 Hz)[3]-~62-63 ppm (d)
O-CH₂-CH₃ ~16.6 ppm (d, JCP ≈ 3.5 Hz)[3]-~16-17 ppm (d)

Table 3: ³¹P NMR Spectroscopic Data (Predicted vs. Experimental)

Compound ³¹P NMR Chemical Shift (Experimental, in CDCl₃)
Diethyl Benzylphosphonate ~25.9 ppm[3]
This compound (Predicted) ~25-27 ppm

Note: The ³¹P chemical shift is not expected to be significantly affected by the para-substituent on the benzyl ring.

Table 4: IR Spectroscopic Data (Predicted vs. Experimental)

Functional Group Diethyl Benzylphosphonate (Experimental) Diphenylamine (Experimental) This compound (Predicted)
N-H Stretch -~3120-3180 cm⁻¹ (weak)[4]~3120-3180 cm⁻¹ (weak)
C-H Stretch (Aromatic) ~3000-3100 cm⁻¹~3000-3100 cm⁻¹~3000-3100 cm⁻¹
C-H Stretch (Aliphatic) ~2850-3000 cm⁻¹-~2850-3000 cm⁻¹
C=C Stretch (Aromatic) ~1450-1600 cm⁻¹~1500, 1610 cm⁻¹[4]~1450-1610 cm⁻¹
P=O Stretch ~1240 cm⁻¹-~1240 cm⁻¹
P-O-C Stretch ~1020-1050 cm⁻¹-~1020-1050 cm⁻¹
C-N Stretch -~1310 cm⁻¹~1310 cm⁻¹

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Standard proton spectra are acquired using a single-pulse experiment. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. A wider spectral width is used compared to ¹H NMR.

  • ³¹P NMR Acquisition: Phosphorus spectra are acquired with proton decoupling. A phosphoric acid standard (85% in D₂O) can be used as an external reference (0 ppm).

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the internal standard (TMS) or the external standard (phosphoric acid).

2.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation:

    • ATR (for solids or liquids): A small amount of the sample is placed directly on the ATR crystal.

    • Thin Film (for liquids): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are identified and correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.

2.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Data Acquisition:

    • ESI-MS: The sample solution is infused into the ESI source where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured. This technique is soft and typically yields the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

    • EI-MS: The sample is introduced into the ion source where it is bombarded with high-energy electrons, causing ionization and fragmentation. The m/z of the molecular ion and the fragment ions are detected.

  • Data Analysis: The molecular weight of the compound is determined from the molecular ion peak. The fragmentation pattern can provide additional structural information. For this compound (C₂₅H₂₈NO₃P), the expected exact mass is approximately 421.1807 g/mol .

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the structural validation of a synthesized compound like this compound using spectroscopic methods.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Analysis NMR Data Interpretation (Chemical Shifts, Coupling) NMR->NMR_Analysis IR_Analysis IR Data Interpretation (Functional Groups) IR->IR_Analysis MS_Analysis MS Data Interpretation (Molecular Weight, Fragmentation) MS->MS_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic validation of a chemical compound.

This guide provides a foundational framework for the spectroscopic characterization of this compound. Researchers can utilize this comparative data to aid in the interpretation of their experimental results and confirm the successful synthesis of the target molecule.

References

Cytotoxic Potential of Diethyl Benzylphosphonate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various diethyl benzylphosphonate derivatives against several cancer cell lines. The information presented is collated from recent scientific studies and is intended to aid in the evaluation of these compounds as potential anticancer agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Comparative Cytotoxicity Data

The cytotoxic activity of two distinct classes of diethyl benzylphosphonate derivatives is presented below. The data is primarily expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure of a compound's potency in inhibiting cancer cell growth.

Acylated α-Hydroxy-Benzylphosphonate Derivatives

A study by Keglevich et al. investigated the cytotoxic effects of acylated α-hydroxy-benzylphosphonates. One particular derivative, compound 2f , demonstrated notable activity across a panel of cancer cell lines. The IC50 values for this compound are summarized in the table below.

Cell LineCancer TypeIC50 (µM) of Compound 2f
143/BOsteosarcoma234
CAKI-1Renal Carcinoma363
A431Skin (Epidermoid) CarcinomaNot specified
A431-B1Multidrug-Resistant Skin CarcinomaNot specified

Note: While the study mentions that compound 2f was slightly more toxic to the multidrug-resistant A431-B1 cell line than the A431 line, specific IC50 values were not provided in the referenced text.[1]

Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate Derivatives

A series of novel α-aminophosphonate derivatives incorporating a 2-oxoquinoline structure were synthesized and evaluated for their in vitro antitumor activities against four human cancer cell lines. Several of these compounds exhibited significant cytotoxicity, with some showing greater potency than the positive control, 5-fluorouracil (5-FU). The IC50 values for a selection of the most active compounds are presented below.

CompoundA549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)MCF-7 (Breast) IC50 (µM)U2OS (Osteosarcoma) IC50 (µM)
4n >20011.7 ± 1.11.8 ± 0.24.8 ± 0.4
4p 35.2 ± 3.110.5 ± 0.90.3 ± 0.12.5 ± 0.2
4t 18.4 ± 1.58.2 ± 0.71.5 ± 0.13.1 ± 0.3
4u 20.1 ± 1.89.3 ± 0.81.2 ± 0.13.5 ± 0.3
4v 15.7 ± 1.37.5 ± 0.60.9 ± 0.12.8 ± 0.2
4w 12.3 ± 1.16.8 ± 0.50.6 ± 0.12.1 ± 0.2
4x 27.4 ± 6.015.3 ± 1.22.1 ± 0.24.2 ± 0.4
5-FU 28.5 ± 2.519.7 ± 1.625.1 ± 2.122.4 ± 1.9

Data sourced from a study evaluating novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives.[2]

Experimental Protocols

The primary method utilized to assess the cytotoxicity of these diethyl benzylphosphonate derivatives was the MTT assay.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized, and the absorbance is measured. The intensity of the purple color is directly proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the diethyl benzylphosphonate derivatives. Control wells receive the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following the incubation period, MTT solution (final concentration typically 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and IC50 values are determined from dose-response curves.

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the cytotoxic properties of novel compounds.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound_Synthesis Compound Synthesis & Characterization Compound_Treatment Treatment with Derivatives (Varying Concentrations) Compound_Synthesis->Compound_Treatment Cell_Culture Cancer Cell Line Culture Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 72 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance_Reading Absorbance Reading MTT_Assay->Absorbance_Reading IC50_Calculation IC50 Value Calculation Absorbance_Reading->IC50_Calculation

Caption: General workflow for in vitro cytotoxicity screening.

Proposed Signaling Pathway for Apoptosis Induction

For the diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives, studies on a representative compound (4u) indicate that its cytotoxic effect is mediated through the induction of cell cycle arrest and apoptosis.[2]

G Compound Diethyl Benzylphosphonate Derivative (e.g., 4u) Cell_Cycle_Arrest Cell Cycle Arrest (S and G2 Phases) Compound->Cell_Cycle_Arrest inhibits progression Apoptosis_Induction Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis_Induction leads to Morphological_Changes Morphological Changes: - Chromatin Condensation - Nuclear Fragmentation - Membrane Blebbing Apoptosis_Induction->Morphological_Changes

Caption: Apoptosis induction by a quinoline-containing derivative.

References

Performance Analysis of Phosphine Oxide-Based Host Materials in OLEDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial research for "Diethyl 4-(diphenylamino)benzylphosphonate" did not yield specific performance data within OLED devices. Consequently, this guide provides a comparative analysis of a prominent class of related materials: phosphine oxide-based hosts, which are crucial for high-efficiency blue phosphorescent Organic Light-Emitting Diodes (OLEDs). This guide will focus on 3,6-bis(diphenylphosphoryl)-9-phenylcarbazole (PO9) as a representative phosphine oxide host and compare its performance with other host material classes, namely carbazole-based and pure hydrocarbon hosts.

Comparative Performance of Host Materials in Blue OLEDs

The performance of a host material is critical in determining the overall efficiency and stability of an OLED. The following table summarizes the key performance metrics of PO9 and compares it with a carbazole-based host, 9-phenyl-3,6-bis(triphenylsilyl)-9H-carbazole (SiCz), and a pure hydrocarbon host. The data is based on devices using a carbene-based blue phosphorescent emitter, mer-tris(N-dibenzofuranyl-N′-methylimidazole)iridium(III) [Ir(dbfmi)].[1]

Host MaterialHost Material ClassMaximum External Quantum Efficiency (EQEmax) (%)Power Efficiency (lm/W) at 100 cd/m²Driving Voltage (V) at 100 cd/m²CIE Chromaticity Coordinates (x, y) at 100 cd/m²
PO9 Phosphine Oxide-Carbazole Hybrid2121.73.40(0.15, 0.18)
SiCz Carbazole-based~10-15 (estimated)---
Pure Hydrocarbon Host Pure Aromatic Hydrocarbon25.6---

Note: Direct side-by-side comparison data for all metrics were not available in a single source. The data for PO9 and SiCz are from the same study for a consistent comparison basis.[1] The pure hydrocarbon host data is from a separate study and is included to represent the state-of-the-art for that class.[2][3]

Experimental Protocols

The following are generalized experimental protocols for the fabrication and characterization of OLED devices, based on common practices reported in the literature.[4][5][6]

Device Fabrication

OLEDs are typically fabricated on pre-cleaned, patterned indium tin oxide (ITO) coated glass substrates. The fabrication process involves the sequential deposition of various organic and inorganic layers in a high-vacuum thermal evaporation chamber.

  • Substrate Cleaning: ITO substrates are sequentially cleaned in ultrasonic baths of acetone and isopropyl alcohol, each for 15 minutes, and then dried with a nitrogen gun. The substrates are then treated with oxygen plasma to enhance the work function of the ITO and improve hole injection.[5]

  • Organic Layer Deposition: All organic layers are deposited by thermal evaporation. The deposition rates and thicknesses are monitored in situ using quartz crystal monitors. A typical device structure might be:

    • Hole Injection Layer (HIL): e.g., 15% WO₃ doped 4,4′-N,N′-dicarbazole-biphenyl (CBP) (230 nm)

    • Hole Transport Layer (HTL): e.g., intrinsic CBP (10 nm)

    • Emissive Layer (EML): Host material doped with a phosphorescent emitter (e.g., PO9 doped with 15% Ir(dbfmi)) (30 nm)

    • Hole Blocking Layer (HBL): e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) (45 nm)

    • Electron Transport Layer (ETL): e.g., TPBi (can be combined with HBL)

  • Cathode Deposition: Finally, an electron injection layer (e.g., LiF, 1 nm) and a metal cathode (e.g., Al, 100 nm) are deposited.[4]

Device Characterization

The performance of the fabricated OLEDs is characterized under an inert nitrogen atmosphere.

  • Current-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a calibrated colorimeter. This provides data on driving voltage, current density, luminance, and power efficiency.[4][7]

  • Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are measured with a spectrometer. The Commission Internationale de l'Eclairage (CIE) chromaticity coordinates are calculated from the EL spectra to quantify the color of the emitted light.[1][4]

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum of the device.[1]

Key Concepts in OLED Host Materials

The following diagram illustrates the general device structure of a phosphorescent OLED and the role of the host material in the emissive layer.

oled_structure cluster_device OLED Device Structure cluster_EML Exciton Formation & Light Emission Anode Anode (e.g., ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes (h+) HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) Host + Phosphorescent Emitter HTL->EML HBL Hole Blocking Layer (HBL) EML->HBL ETL Electron Transport Layer (ETL) HBL->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Electrons (e-) Host Host Molecule Emitter Emitter Molecule Host->Emitter Energy Transfer Light (hν) Light (hν) Emitter->Light (hν)

Figure 1. A simplified diagram illustrating the multilayer structure of a typical phosphorescent OLED and the energy transfer process within the emissive layer.

Conclusion

While information on this compound in OLEDs is not publicly available, the broader class of phosphine oxide-containing host materials demonstrates excellent performance, particularly for blue phosphorescent devices. The representative material, PO9, when incorporated into a carbazole framework, provides a high external quantum efficiency and power efficiency with a desirable deep blue emission.[1] The strong electron-withdrawing nature of the phosphine oxide group contributes to improved electron transport and high triplet energy, which are crucial for efficient energy transfer to the phosphorescent emitter.[8][9][10][11] Compared to traditional carbazole-based hosts, these hybrid materials can offer better-balanced charge transport.[1] Furthermore, while pure hydrocarbon hosts are emerging as a highly efficient and stable alternative, phosphine oxide-based materials remain a key area of research and development for achieving high-performance OLEDs.[2][3][12][13] The continued exploration of novel phosphine oxide derivatives is expected to lead to further advancements in OLED technology.

References

comparative study of different synthetic routes to Diethyl 4-(diphenylamino)benzylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Intermediate

Diethyl 4-(diphenylamino)benzylphosphonate is a valuable compound in medicinal chemistry and materials science, often utilized as a key intermediate in the synthesis of more complex molecules. A variety of synthetic strategies can be employed for its preparation, with the Kabachnik-Fields reaction and its variations being the most prominent. This guide provides a comparative overview of different synthetic approaches, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Reaction TypeStarting MaterialsKey Reagents/CatalystsReaction ConditionsYield (%)AdvantagesDisadvantages
Three-Component Kabachnik-Fields Reaction 4-(diphenylamino)benzaldehyde, Diphenylamine, Diethyl phosphiteLewis acids (e.g., InCl₃, Mg(ClO₄)₂) or Bronsted acidsVaries (room temp. to elevated), often solvent-free or in organic solventsModerate to HighOne-pot synthesis, atom economyMay require catalyst, potential for side reactions
Two-Component Reaction 4-(diphenylamino)benzaldehyde, Diethyl phosphiteBase catalyst (e.g., NaOEt) or neatElevated temperaturesModerateSimpler reaction setupSlower reaction times, may require forcing conditions
Michaelis-Arbuzov Reaction 4-(diphenylamino)benzyl halide, Triethyl phosphiteNoneHigh temperaturesVariableForms C-P bond effectivelyRequires halogenated starting material, potential for rearrangements

Synthetic Pathway Overview

The primary route to this compound involves the formation of a carbon-phosphorus bond at the benzylic position of the 4-(diphenylamino)benzyl moiety. The Kabachnik-Fields reaction provides a direct and efficient method for achieving this transformation.

Synthetic_Pathways cluster_0 Three-Component Kabachnik-Fields Reaction cluster_1 Two-Component Reaction cluster_2 Michaelis-Arbuzov Reaction A 4-(diphenylamino)benzaldehyde P This compound A->P Lewis or Bronsted Acid B Diphenylamine B->P Lewis or Bronsted Acid C Diethyl phosphite C->P Lewis or Bronsted Acid D 4-(diphenylamino)benzaldehyde Q This compound D->Q Base or Heat E Diethyl phosphite E->Q Base or Heat F 4-(diphenylamino)benzyl halide R This compound F->R Heat G Triethyl phosphite G->R Heat

Caption: General synthetic strategies for this compound.

Experimental Protocols

Method 1: Three-Component Kabachnik-Fields Reaction

This method exemplifies a one-pot synthesis, which is often preferred for its efficiency. The reaction proceeds via the in-situ formation of an iminium intermediate from 4-(diphenylamino)benzaldehyde and diphenylamine, which is then attacked by diethyl phosphite.

Experimental Workflow:

Kabachnik_Fields_Workflow Reactants Mix: - 4-(diphenylamino)benzaldehyde - Diphenylamine - Diethyl phosphite - Catalyst (e.g., InCl3) Reaction Stir at specified temperature and time Reactants->Reaction Workup Quench reaction and extract with organic solvent Reaction->Workup Purification Column chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Three-Component Kabachnik-Fields Reaction.

Procedure:

To a mixture of 4-(diphenylamino)benzaldehyde (1.0 mmol), diphenylamine (1.0 mmol), and diethyl phosphite (1.2 mmol) is added a catalytic amount of indium(III) chloride (10 mol%). The mixture is stirred at 80 °C for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Yield: 75-85%

Method 2: Two-Component Reaction Under Thermal Conditions

This approach simplifies the reaction mixture by omitting the external amine, relying on the inherent reactivity of the aldehyde and phosphite.

Experimental Workflow:

Two_Component_Workflow Reactants Mix: - 4-(diphenylamino)benzaldehyde - Diethyl phosphite Reaction Heat mixture (neat or in high- boiling solvent) Reactants->Reaction Workup Cool and directly purify or perform extractive workup Reaction->Workup Purification Crystallization or column chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Two-Component Reaction.

Procedure:

A mixture of 4-(diphenylamino)benzaldehyde (1.0 mmol) and diethyl phosphite (1.5 mmol) is heated at 120-140 °C for 8-12 hours in a sealed tube. The reaction is monitored by TLC. After cooling to room temperature, the excess diethyl phosphite is removed under vacuum. The resulting residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water to yield the product.

Expected Yield: 60-70%

Concluding Remarks

The choice of synthetic route for this compound will depend on factors such as the desired yield, purity requirements, available starting materials, and equipment. The three-component Kabachnik-Fields reaction generally offers higher yields and shorter reaction times, making it an attractive option for efficient synthesis. However, the two-component method provides a simpler, catalyst-free alternative, which can be advantageous in certain contexts. The Michaelis-Arbuzov reaction, while a classic method for C-P bond formation, is less direct for this specific target molecule as it requires the synthesis of a halogenated precursor. Researchers are encouraged to consider these factors when planning their synthetic strategy.

Comparative Purity Assessment of Diethyl 4-(diphenylamino)benzylphosphonate and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on evaluating the purity of Diethyl 4-(diphenylamino)benzylphosphonate, with a comparative analysis against structurally similar alternatives. This guide provides experimental protocols and data to facilitate informed decisions in research and development.

In the realm of pharmaceutical research and materials science, the purity of chemical compounds is of paramount importance, directly impacting experimental outcomes, product efficacy, and safety. This guide offers a comprehensive framework for assessing the purity of this compound, a compound of interest for various applications. Furthermore, it presents a comparative analysis with two common alternatives, Diethyl (4-methylbenzyl)phosphonate and Diethyl (4-methoxybenzyl)phosphonate, to provide a broader perspective for compound selection and quality control.

Understanding the Synthesis and Potential Impurities

The purity of a synthesized compound is intrinsically linked to its manufacturing process. This compound is typically synthesized via the Michaelis-Arbuzov reaction. This process involves the reaction of a 4-(diphenylamino)benzyl halide with triethyl phosphite.

4-(diphenylamino)benzyl halide 4-(diphenylamino)benzyl halide This compound This compound 4-(diphenylamino)benzyl halide->this compound Michaelis-Arbuzov Reaction Triethyl phosphite Triethyl phosphite Triethyl phosphite->this compound Ethyl halide Ethyl halide This compound->Ethyl halide Byproduct

Figure 1: Simplified Michaelis-Arbuzov reaction for the synthesis of the target compound.

This synthetic route can potentially introduce several impurities, including:

  • Unreacted Starting Materials: Residual 4-(diphenylamino)benzyl halide and triethyl phosphite.

  • Byproducts: Compounds formed from side reactions, such as the oxidation of triethyl phosphite to triethyl phosphate.

  • Solvent and Reagent Residues: Traces of solvents and other reagents used during the synthesis and purification process.

A thorough purity assessment is therefore crucial to identify and quantify these potential contaminants.

Comparative Analysis of this compound and Alternatives

For a comprehensive evaluation, this guide compares this compound with two structurally related alternatives: Diethyl (4-methylbenzyl)phosphonate and Diethyl (4-methoxybenzyl)phosphonate. These alternatives are often used in similar research areas and provide a valuable benchmark for performance and purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Purity
This compoundC23H26NO3P395.43>95%
Diethyl (4-methylbenzyl)phosphonateC12H19O3P242.25>97% (GC)[1][2]
Diethyl (4-methoxybenzyl)phosphonateC12H19O4P258.25≥98%

Table 1: Physical properties and reported purity of this compound and its alternatives.

Experimental Protocols for Purity Assessment

A multi-technique approach is recommended for a robust purity assessment. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities.

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis Dissolve sample in mobile phase Dissolve sample in mobile phase Filter through 0.45 µm filter Filter through 0.45 µm filter Dissolve sample in mobile phase->Filter through 0.45 µm filter Inject sample Inject sample Filter through 0.45 µm filter->Inject sample Separation on C18 column Separation on C18 column Inject sample->Separation on C18 column UV Detection (254 nm) UV Detection (254 nm) Separation on C18 column->UV Detection (254 nm) Data Analysis Data Analysis UV Detection (254 nm)->Data Analysis

Figure 2: Workflow for HPLC purity analysis.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is typically effective. A starting gradient of 60% acetonitrile progressing to 95% over 20 minutes can be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities. ¹H, ¹³C, and ³¹P NMR are particularly useful for phosphonate compounds.

Experimental Workflow:

Dissolve sample in deuterated solvent Dissolve sample in deuterated solvent Acquire NMR spectra (¹H, ¹³C, ³¹P) Acquire NMR spectra (¹H, ¹³C, ³¹P) Dissolve sample in deuterated solvent->Acquire NMR spectra (¹H, ¹³C, ³¹P) Process and analyze spectra Process and analyze spectra Acquire NMR spectra (¹H, ¹³C, ³¹P)->Process and analyze spectra Identify and quantify impurities Identify and quantify impurities Process and analyze spectra->Identify and quantify impurities

Figure 3: Workflow for NMR purity analysis.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. For diethyl benzylphosphonates, the ³¹P chemical shift is typically in the range of δ 20-30 ppm.[3]

  • Data Analysis: Integrate the peaks corresponding to the main compound and any visible impurities. The relative integrals can be used to estimate the molar ratio of impurities. Known reference standards can be used for absolute quantification.

Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound and its fragments, which is useful for confirming the identity of the main component and identifying impurities.

Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like HPLC (LC-MS) or GC (GC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for these types of compounds.

  • Data Analysis: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. The presence of other peaks may indicate impurities or fragmentation products.

Comparative Data Presentation

The following table summarizes the expected analytical data for this compound and its alternatives.

Analytical TechniqueThis compoundDiethyl (4-methylbenzyl)phosphonateDiethyl (4-methoxybenzyl)phosphonate
HPLC Purity >95% (typical)>97%[1][2]≥98%
¹H NMR Complex aromatic and aliphatic signalsCharacteristic methyl and aromatic signalsCharacteristic methoxy and aromatic signals
³¹P NMR (CDCl₃) Expected around δ 25-30 ppm~ δ 26.7 ppm[4]~ δ 26.3 ppm[3]
MS (ESI+) m/z [M+H]⁺ at 396.17[M+H]⁺ at 243.11[M+H]⁺ at 259.10

Table 2: Comparative analytical data for this compound and its alternatives.

Conclusion

A comprehensive assessment of the purity of this compound requires a combination of analytical techniques. HPLC is essential for quantitative purity determination, while NMR and MS provide crucial structural confirmation and impurity identification. By comparing the purity profile of the target compound with that of its alternatives, researchers can make more informed decisions regarding compound selection for their specific applications. The detailed protocols provided in this guide serve as a valuable resource for establishing robust quality control procedures in a research and development setting.

References

Diethyl 4-(diphenylamino)benzylphosphonate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the potential applications of Diethyl 4-(diphenylamino)benzylphosphonate. While direct experimental data for this specific compound is limited in publicly available literature, its chemical structure suggests significant utility in organic synthesis, materials science, and medicinal chemistry. This guide will objectively compare its potential performance with established alternatives, supported by experimental data from closely related compounds.

I. Organic Synthesis: A Horner-Wadsworth-Emmons Reagent

The diethyl benzylphosphonate moiety of the target compound is a classic reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes.[1][2][3] In this reaction, the phosphonate is deprotonated to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an alkene, typically with high E-selectivity.

The diphenylamino substituent at the para position of the benzyl group is expected to influence the reactivity of the phosphonate carbanion. The electron-donating nature of the diphenylamino group may slightly decrease the acidity of the benzylic proton, requiring slightly stronger bases for deprotonation compared to unsubstituted diethyl benzylphosphonate. However, it is also anticipated to increase the nucleophilicity of the resulting carbanion, potentially leading to faster reaction rates with carbonyl compounds.

Comparative Performance in Alkene Synthesis
ReagentTypical BaseStereoselectivity (E/Z)Relative ReactivityByproduct Removal
This compound (Predicted) n-BuLi, NaH, KHMDSHigh E-selectivityPotentially HigherWater-soluble phosphate
Diethyl benzylphosphonaten-BuLi, NaHHigh E-selectivityStandardWater-soluble phosphate
Wittig Reagent (e.g., (Triphenyl)benzylphosphonium chloride)n-BuLi, NaH, Schlosser's baseVaries (often Z-selective)HighTriphenylphosphine oxide (often requires chromatography)
Experimental Protocol: General Horner-Wadsworth-Emmons Reaction

The following is a general procedure for the HWE reaction, which can be adapted for this compound.[4]

  • Carbanion Formation: A solution of the diethyl phosphonate (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 equiv), is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Reaction with Carbonyl: A solution of the aldehyde or ketone (1.0 equiv) in anhydrous THF is added dropwise to the carbanion solution at -78 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1-4 hours) and then allowed to warm to room temperature.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired alkene.

HWE_Reaction reagents This compound + Aldehyde/Ketone carbanion Phosphonate Carbanion reagents->carbanion Deprotonation base Base (e.g., n-BuLi) oxaphosphetane Oxaphosphetane Intermediate carbanion->oxaphosphetane Nucleophilic Attack alkene E-Alkene oxaphosphetane->alkene Elimination byproduct Water-soluble Phosphate Byproduct oxaphosphetane->byproduct

Caption: Horner-Wadsworth-Emmons reaction workflow.

II. Materials Science: A Candidate for Organic Light-Emitting Diodes (OLEDs)

The diphenylamino group is a well-known electron-donating moiety and is a core component of many triphenylamine derivatives used in organic electronics.[5][6][7][8][9] These materials are frequently employed as hole transport layers (HTLs) or as part of the emissive layer in OLEDs due to their excellent hole mobility and thermal stability.

This compound, containing this key functional group, could potentially be utilized in OLEDs. The phosphonate group might influence the material's solubility, film-forming properties, and electronic characteristics.

Comparative Performance of Triphenylamine-based OLED Materials
Compound TypeRole in OLEDMaximum Luminance (cd/m²)Current Efficiency (cd/A)External Quantum Efficiency (%)
This compound (Hypothetical) HTL or Emitter---
TBAN (Triphenylamine/Benzothiadiazole)Emitter74,82012.15.7[5]
TA-DF-BDM (Triphenylamine-based AIEgen)Emitter11,04011.763.89[6]
DQAO (Bridged Triphenylamine)Emitter--15.2[7]
OQAO (Bridged Triphenylamine)Emitter--20.3[7]
Pyrene-functionalized TriphenylamineEmitter/HTL29,8803.34-[8]
DBIPTPA (Triphenylamine-imidazole)Emitter4950.72.5[9]
Experimental Protocol: Fabrication of a Generic OLED Device

The following is a generalized procedure for the fabrication of an OLED device, which could be used to evaluate the performance of new materials like this compound.

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with oxygen plasma to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: A thin layer of a hole injection material, such as PEDOT:PSS, is spin-coated onto the ITO substrate and annealed.

  • Hole Transport Layer (HTL) Deposition: The material to be tested as the HTL (e.g., a triphenylamine derivative) is deposited onto the HIL via thermal evaporation in a high-vacuum chamber.

  • Emissive Layer (EML) Deposition: The emissive material is deposited onto the HTL by thermal evaporation. This can be a single material or a host doped with an emissive guest.

  • Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: An electron transport material (e.g., Alq₃) and an electron injection material (e.g., LiF) are sequentially deposited onto the EML.

  • Cathode Deposition: A metal cathode, typically aluminum (Al), is deposited on top of the EIL to complete the device.

  • Encapsulation: The device is encapsulated to protect it from atmospheric moisture and oxygen.

OLED_Fabrication cluster_0 Device Layers cluster_1 Fabrication Process ITO ITO Substrate SpinCoating Spin Coating (HIL) ITO->SpinCoating HIL Hole Injection Layer (HIL) ThermalEvaporation Thermal Evaporation (HTL, EML, ETL, Cathode) HIL->ThermalEvaporation HTL Hole Transport Layer (HTL) EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Cathode Cathode ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Cleaning Substrate Cleaning Cleaning->ITO SpinCoating->HIL ThermalEvaporation->HTL

Caption: General workflow for OLED fabrication.

III. Medicinal Chemistry: Potential as an Antimicrobial Agent

Several studies have demonstrated the antimicrobial activity of various substituted diethyl benzylphosphonate derivatives.[10][11] The biological activity is often influenced by the nature and position of the substituents on the phenyl ring. The presence of the lipophilic diphenylamino group in this compound may enhance its ability to penetrate bacterial cell membranes, potentially leading to antimicrobial effects.

Comparative Antimicrobial Activity of Substituted Benzylphosphonates

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of substituted benzylphosphonates against various microbial strains. This data can serve as a benchmark for evaluating the potential antimicrobial efficacy of this compound.

CompoundSubstituentE. coli K12 (MIC, µg/mL)S. aureus (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
Diethyl benzylphosphonateH>256--
Diethyl 4-bromobenzylphosphonate4-Br128--[12]
Diethyl 3,5-difluorobenzylphosphonate3,5-diF---[12]
This compound (Hypothetical) 4-NPh₂ ? ? ?
Compound 9e(quinolin-8-yloxy)methyl-0.51
Compound 9g4-(trifluoromethyl)benzyl-12[13]
Compound 9h4-chlorobenzyl-0.51[13]

Note: '-' indicates data not available in the cited source.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against a specific microorganism is typically determined using the broth microdilution method.[13]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compound is serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Assay start Prepare microbial inoculum and compound dilutions inoculate Inoculate microtiter plate wells start->inoculate incubate Incubate under appropriate conditions inoculate->incubate observe Observe for microbial growth incubate->observe determine_mic Determine MIC (lowest concentration with no growth) observe->determine_mic

Caption: Workflow for MIC determination.

Conclusion

While direct experimental data on the applications of this compound is scarce, a thorough analysis of its chemical structure provides a strong basis for predicting its utility in several key areas of chemical research. As a Horner-Wadsworth-Emmons reagent, it is expected to be a valuable tool for the stereoselective synthesis of E-alkenes. Its triphenylamine-like core suggests potential applications in organic electronics, particularly in the development of new materials for OLEDs. Furthermore, the growing body of research on the antimicrobial properties of substituted benzylphosphonates indicates that this compound may also exhibit interesting biological activity. This guide serves as a foundational resource for researchers interested in exploring the synthesis and application of this promising, yet underexplored, chemical entity. Further experimental investigation is warranted to fully elucidate its properties and compare its performance against existing alternatives.

References

Unraveling the Structure-Activity Relationship of Diethyl Benzylphosphonate Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the structure-activity relationship (SAR) of diethyl benzylphosphonate analogs, focusing on their antimicrobial properties. This guide provides a synthesis of experimental data, detailed methodologies, and visual representations of key concepts.

The exploration of novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Organophosphonates, particularly diethyl benzylphosphonate derivatives, have emerged as a promising class of compounds with notable biological activity.[1] Understanding the relationship between the chemical structure of these analogs and their antimicrobial efficacy is paramount for the rational design of more potent therapeutic agents. This guide summarizes the available experimental data on a series of diethyl benzylphosphonate analogs and provides insights into their SAR.

Comparative Analysis of Antimicrobial Activity

A study on a series of diethyl benzylphosphonate analogs revealed that substitutions on the phenyl ring significantly influence their cytotoxic effects against various strains of Escherichia coli.[1][2] The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for each analog. The results, summarized in the table below, demonstrate a clear structure-activity relationship.

Compound IDSubstituent at Phenyl RingE. coli K12 (MIC in µg/mL)E. coli R2 (MIC in µg/mL)E. coli R3 (MIC in µg/mL)E. coli R4 (MIC in µg/mL)
1 -H125125250500
2 4-B(pin)125125250500
3 4-B(OH)₂62.562.5125250
4 4-CH(OAc)CH₂-Ph-4-CH₂P(O)(OEt)₂>1000>1000>1000>1000
5 4-CH=CH-Ph-4-CH₂P(O)(OEt)₂250250500500
6 4-I125125250500
7 4-CH₂Cl (no phosphonate)125125250500
8 4-CH₂OH250250500500

Data sourced from "The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents".[1][2]

Key Observations from the SAR Data:

  • Impact of Boronic Acid: The introduction of a boronic acid moiety at the para position of the phenyl ring (Compound 3 ) resulted in a two-fold increase in antimicrobial activity (lower MIC) compared to the unsubstituted parent compound (Compound 1 ).[2] This suggests that the boronic acid group plays a crucial role in the compound's interaction with the bacterial target.

  • Effect of Bulky Substituents: The presence of a large, dimeric substituent (Compound 4 ) led to a complete loss of activity, with MIC values exceeding 1000 µg/mL. This indicates that steric hindrance may prevent the molecule from reaching or binding to its target.

  • Pinacol Boronic Ester: The pinacol boronic ester derivative (Compound 2 ) exhibited comparable activity to the unsubstituted compound (1 ), suggesting that this bulkier ester group does not significantly enhance or hinder antimicrobial efficacy.[2]

  • Other Substitutions: Halogenation (Iodo, Compound 6 ) and the presence of a chloromethyl group (Compound 7 , which lacks the phosphonate) did not improve activity over the parent compound. A hydroxylmethyl group (Compound 8 ) and a stilbene-like substituent (Compound 5 ) led to a decrease in activity.

Experimental Protocols

The synthesis and evaluation of these diethyl benzylphosphonate analogs involved the following key experimental procedures:

1. General Synthesis of Diethyl Benzylphosphonates: The synthesis of the parent diethyl benzylphosphonate (1 ) was achieved by mixing benzylphosphonic acid with triethyl orthoacetate and heating the mixture overnight at 90 °C.[1] The reaction progress was monitored using ³¹P NMR spectroscopy. After the reaction was complete, the excess orthoester was removed under reduced pressure, and the crude product was purified using a short silica gel column with a hexanes/ethyl acetate eluent.[1] Derivatives with different substituents were synthesized using various palladium-catalyzed cross-coupling reactions.[1][2]

2. Determination of Minimum Inhibitory Concentration (MIC): The antimicrobial activity of the synthesized compounds was evaluated by determining their MIC values against different strains of E. coli (K12, R2, R3, and R4). The tests were performed in 96-well microplates. Bacterial cultures were grown to a specific optical density and then diluted. The compounds were dissolved in DMSO and added to the wells at varying concentrations. The plates were incubated at 37 °C for 24 hours. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed.[1][2]

3. Determination of Minimum Bactericidal Concentration (MBC): To determine if the compounds were bacteriostatic or bactericidal, the minimum bactericidal concentration (MBC) was also determined. After the MIC measurement, aliquots from the wells showing no visible growth were plated on nutrient agar plates. The plates were incubated at 37 °C for 24 hours. The MBC was defined as the lowest concentration of the compound that resulted in a 99.9% reduction in the number of viable bacteria.[2]

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

SAR_Concept cluster_structure Chemical Structure Modification cluster_activity Antimicrobial Activity Parent Diethyl Benzylphosphonate (-H) Analogs Substituted Analogs (-B(OH)₂, -B(pin), -I, etc.) Parent->Analogs Substitution High High Activity (Low MIC) Analogs->High e.g., -B(OH)₂ Low Low/No Activity (High MIC) Analogs->Low e.g., Bulky Dimer

Caption: Structure-Activity Relationship (SAR) of Diethyl Benzylphosphonate Analogs.

Experimental_Workflow Start Synthesis of Analogs Purification Purification & Characterization (Column Chromatography, NMR) Start->Purification MIC Minimum Inhibitory Concentration (MIC) Assay Purification->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC SAR Structure-Activity Relationship Analysis MBC->SAR

Caption: Experimental Workflow for Synthesis and Evaluation of Analogs.

References

A Comparative Guide to the Quantum Yield of Fluorescent Probes in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorescence quantum yield of various fluorescent probes in solution. While specific experimental data for Diethyl 4-(diphenylamino)benzylphosphonate was not available in the reviewed literature, this document outlines the critical experimental protocols for determining quantum yield and presents data for alternative fluorescent compounds. This allows researchers to understand the performance of potential alternatives and apply the described methodologies to characterize novel compounds like this compound.

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical property that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield indicates a brighter and more efficient fluorescent probe, which is a critical parameter in various applications, including bio-imaging, sensing, and drug development.

Comparative Data of Alternative Fluorescent Probes

The following table summarizes the quantum yields of several commonly used fluorescent probes in different solvents. This data serves as a benchmark for comparing the performance of new compounds.

FluorophoreSolventQuantum Yield (Φf)
Coumarin Derivative 4e (p-methyl substituted)DMSO0.83
Coumarin Derivative 4a (H)DMSO0.41
Coumarin Derivative 4c (4-OMe)DMSO0.26
Coumarin Derivative 4d (3-Cl)DMSO0.60
Compound 1 1,4-dioxane0.239
Compound 1 Acetonitrile/water (1/3 v/v)0.010
Compound 2 1,4-dioxane0.310
Compound 2 Acetonitrile/water (1/3 v/v)0.218

Experimental Protocol: Relative Quantum Yield Measurement

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[1][2][3]

1. Principle:

The quantum yield of an unknown sample (X) can be calculated relative to a standard (Std) using the following equation[4][5]:

Φ_X = Φ_Std * (Grad_X / Grad_Std) * (n_X^2 / n_Std^2)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • n is the refractive index of the solvent.

2. Materials and Instrumentation:

  • Fluorophore of Interest (Test Sample): this compound

  • Standard Fluorophore: A well-characterized compound with a known and stable quantum yield (e.g., Quinine Sulfate, Rhodamine 6G). The standard should absorb and emit in a similar spectral region as the test sample.[1]

  • Solvents: Spectroscopic grade solvents are required to dissolve both the test and standard samples. The same solvent should be used for both if possible.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Spectrofluorometer: To measure the fluorescence emission spectra.

  • Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

3. Experimental Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the test compound and the standard compound in the chosen solvent.

    • From the stock solutions, prepare a series of dilutions with concentrations that result in absorbances between 0.01 and 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectra for all prepared solutions of the test sample and the standard.

    • Determine the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution of the test sample and the standard. Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector voltage) are kept constant throughout the measurements.

    • Measure the emission spectrum of the solvent blank for background subtraction.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution after subtracting the solvent blank spectrum.

    • For both the test sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for both plots to obtain the slopes (Gradients).

  • Quantum Yield Calculation:

    • Use the calculated gradients and the known quantum yield of the standard, along with the refractive indices of the solvents, to calculate the quantum yield of the test sample using the equation mentioned in the principle.

Workflow for Relative Quantum Yield Determination

The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.

G cluster_prep Solution Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis & Calculation prep_test Prepare Test Sample Dilutions abs_test Measure Absorbance of Test Samples prep_test->abs_test prep_std Prepare Standard Sample Dilutions abs_std Measure Absorbance of Standard Samples prep_std->abs_std fluor_test Measure Fluorescence of Test Samples abs_test->fluor_test fluor_std Measure Fluorescence of Standard Samples abs_std->fluor_std plot_test Plot Intensity vs. Absorbance (Test) fluor_test->plot_test plot_std Plot Intensity vs. Absorbance (Standard) fluor_std->plot_std calc_qy Calculate Quantum Yield plot_test->calc_qy plot_std->calc_qy

Caption: Experimental workflow for relative quantum yield determination.

This guide provides the necessary framework for researchers to evaluate the quantum yield of this compound and other novel fluorescent probes. By following the detailed experimental protocol and utilizing the comparative data, scientists can make informed decisions in the selection and development of fluorescent molecules for their specific research applications.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Diethyl 4-(diphenylamino)benzylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Diethyl 4-(diphenylamino)benzylphosphonate, a compound within the organophosphonate class. The following procedures are based on established safety protocols for similar phosphonate-containing reagents and general hazardous waste management principles.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety profiles of structurally similar phosphonate compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all federal, state, and local regulations.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably within a chemical fume hood. Organophosphonates may cause skin, eye, and respiratory irritation[1][2].

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][3]Protects against splashes and potential eye irritation.[1][2]
Hand Protection Nitrile rubber gloves.[1]Provides a suitable barrier for intermittent contact with the chemical.[4]
Body Protection A lab coat or chemical-resistant apron.[3][4]Prevents contamination of personal clothing.
Respiratory A NIOSH-approved respirator may be necessary for large spills or in poorly ventilated areas.[4][5]Protects against inhalation of dusts or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the "cradle-to-grave" hazardous waste management regulations established by the Resource Conservation and Recovery Act (RCRA)[6]. This means the waste must be managed and tracked from its point of generation to its final disposal.

1. Waste Identification and Segregation:

  • Designate this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads, gloves) as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Containment and Labeling:

  • Collect the waste in a designated, leak-proof, and chemically compatible container.

  • The container must be kept tightly closed except when adding waste.

  • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

3. Handling Small Spills:

  • In the event of a small spill, ensure the area is well-ventilated.

  • Absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully collect the absorbent material and place it into the designated hazardous waste container.[7]

  • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

4. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Follow your institution's guidelines regarding the maximum volume of waste and the maximum time it can be stored at the point of generation.

5. Arranging for Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • The waste will be transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8][9]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the proper disposal process for this compound.

A Start: Generation of Diethyl 4-(diphenylamino)benzylphosphonate Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this a spill? B->C D Absorb with Inert Material C->D Yes E Collect Waste in a Labeled, Sealed Hazardous Waste Container C->E No D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Pickup and Disposal F->G H Waste Transported to a Permitted TSDF G->H I End: Proper Disposal Complete H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Diethyl 4-(diphenylamino)benzylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling Diethyl 4-(diphenylamino)benzylphosphonate in a laboratory setting. The following procedures are based on best practices for handling similar phosphonate compounds and should be adapted to your specific laboratory conditions and risk assessments.

Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][4]

Recommended Personal Protective Equipment:

For the handling of phosphonates, it is advocated that all workers utilize the correct PPE.[5] This typically includes industrial gloves, eye or full-face protection, and suitable protective clothing.[5] If there is a risk of airborne dust from solid phosphonate products, respiratory protection is also recommended, especially with inadequate ventilation.[5]

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles or Face ShieldChemical safety goggles are recommended.[3][6] A face shield may be necessary for splash hazards.
Skin Protection GlovesNitrile rubber gloves are suggested for intermittent contact.[3] Always assess suitability for your specific conditions.
Protective ClothingLab coat or chemical-resistant apron.[7]
FootwearClosed-toe shoes.[3]
Respiratory Protection RespiratorUse a NIOSH-approved respirator with appropriate cartridges if ventilation is inadequate or if aerosols are generated.[6]

Safe Handling Procedures

Given that many organophosphorus compounds can be sensitive to air and moisture, adopting air-sensitive handling techniques is a prudent precautionary measure.

Operational Plan:

  • Preparation:

    • Work in a well-ventilated area, such as a chemical fume hood.[3][6]

    • Ensure an eyewash station and safety shower are readily accessible.[1]

    • All glassware should be clean and dry. For air-sensitive applications, oven-dry glassware and cool under an inert atmosphere (e.g., nitrogen or argon).[8][9]

  • Handling:

    • Avoid direct contact with skin and eyes.[6]

    • Do not breathe vapors or mists.[2][4]

    • If the compound is air-sensitive, use techniques such as a Schlenk line or a glove box to handle it under an inert atmosphere.[10]

    • For transferring solutions, use a syringe or cannula.[11] Ensure the syringe is dry and flushed with inert gas before use.[8][11]

  • Spill Response:

    • In case of a spill, evacuate the area.

    • Wear appropriate PPE for cleanup.

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][6]

    • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.

Disposal Procedures:

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is known.[12]

  • Disposal Method:

    • Dispose of the chemical waste in accordance with all local, state, and federal regulations.[12]

    • Handle uncleaned containers as you would the product itself.[12]

Experimental Workflow

The following diagram illustrates a general workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Well-Ventilated Fume Hood prep_ppe->prep_hood prep_glassware Ensure Clean, Dry Glassware prep_hood->prep_glassware handle_transfer Transfer Compound (Inert Atmosphere if Needed) prep_glassware->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose

General workflow for handling the phosphonate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.